1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWKEGGZLPOJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371220 | |
| Record name | 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-55-7 | |
| Record name | 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175205-55-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed multi-step synthesis for the novel compound 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a polyhalogenated aromatic molecule with potential applications in medicinal chemistry and materials science. The strategic introduction of four different substituents onto the benzene ring offers a versatile scaffold for further chemical modifications. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols derived from analogous reactions, and relevant quantitative data.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a three-step sequence starting from the commercially available 3-chloro-5-(trifluoromethyl)aniline. The core of this strategy involves sequential electrophilic aromatic substitution reactions, followed by a deamination step to furnish the target molecule. The regioselectivity of the halogenation steps is guided by the directing effects of the substituents present on the aromatic ring.
The proposed synthetic workflow is as follows:
physical and chemical properties of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a polyhalogenated aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this guide leverages predictive models and data from structurally analogous compounds to offer insights into its characteristics and reactivity. The document details predicted physicochemical properties, spectroscopic data, potential synthetic routes, and characteristic reactions. Furthermore, it explores the potential biological activities and toxicological profile based on the known effects of similar chemical entities. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, functionalization, and potential applications of this and related compounds.
Core Physical and Chemical Properties
This compound is an organic compound characterized by a benzene ring substituted with three different halogen atoms (bromine, chlorine, and iodine) and a trifluoromethyl group.[1] This unique substitution pattern imparts specific physical and chemical properties that are of interest in synthetic chemistry.
Physical Properties
Table 1: Predicted Physical Properties
| Property | Predicted Value/Description | Source/Basis for Prediction |
| Molecular Formula | C₇H₂BrClF₃I | --- |
| Molecular Weight | 385.35 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid or solid | General observation for similar compounds[1] |
| Boiling Point | High; likely >250 °C | Extrapolation from smaller halogenated benzenes |
| Melting Point | Not available | --- |
| Density | > 1 g/mL | Presence of heavy halogens[1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, benzene, ethanol) | General properties of nonpolar organic compounds |
Spectroscopic Data (Predicted)
Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra are not available, predictions for ¹H and ¹³C NMR chemical shifts can be made based on established substituent effects.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. The spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule, including the trifluoromethyl carbon which will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
Mass Spectrometry: The mass spectrum of this compound would be complex and informative due to the isotopic patterns of bromine and chlorine. The molecular ion peak would be accompanied by characteristic M+2 and M+4 peaks, confirming the presence of one bromine and one chlorine atom.[2] Fragmentation would likely involve the loss of halogen atoms and the trifluoromethyl group.
Synthesis and Reactivity
As a polysubstituted benzene derivative, this compound can serve as a versatile building block in organic synthesis. Its reactivity is dictated by the electronic and steric effects of the substituents.
Synthetic Approaches
The synthesis of polysubstituted benzenes often involves a multi-step sequence of electrophilic aromatic substitution and functional group interconversion reactions. A plausible synthetic route to this compound could start from a simpler trifluoromethylbenzene derivative, followed by sequential halogenation reactions. The directing effects of the existing substituents would need to be carefully considered at each step to achieve the desired substitution pattern.
A general workflow for the synthesis of a polyhalogenated aromatic compound is depicted below.
Reactivity and Potential Transformations
The presence of three different carbon-halogen bonds of varying strengths (C-I < C-Br < C-Cl) allows for selective cross-coupling reactions. The C-I bond is the most reactive towards palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, followed by the C-Br bond, and then the C-Cl bond. This differential reactivity enables the sequential introduction of different substituents at specific positions.
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling of a polyhalogenated aromatic compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for the specific substrate.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To an oven-dried flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the palladium catalyst and solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Biological Activity and Toxicological Profile
The biological activity of halogenated aromatic compounds is an area of active research in drug discovery. The introduction of halogen atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] The trifluoromethyl group is a common substituent in many pharmaceuticals and agrochemicals, often enhancing their efficacy.
Given the structural motifs present in this compound, it is plausible that this compound or its derivatives could exhibit some form of biological activity. However, without experimental data, any discussion of its biological effects remains speculative.
A general logical relationship for assessing the potential of a novel compound in drug development is outlined below.
Safety and Handling
Polychlorinated and polybrominated aromatic compounds should be handled with care, as some members of this class are known to be toxic and persistent in the environment. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Storage should be in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound represents a structurally complex and synthetically versatile molecule. While direct experimental data is currently limited, this guide provides a comprehensive overview of its predicted properties and potential reactivity based on established chemical principles and data from analogous compounds. The differential reactivity of its three halogen substituents makes it an attractive intermediate for the synthesis of highly functionalized aromatic compounds with potential applications in medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.
References
- 1. This compound Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
An Overview of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene: A Halogenated Aromatic Compound
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a technical overview of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a complex halogenated aromatic compound. Due to the limited availability of public data for this specific isomer, this guide summarizes the currently accessible information and discusses general synthetic strategies based on related compounds.
Chemical Identity and Properties
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₂BrClI(CF₃) | Inferred from name |
| Appearance | Not specified | - |
| Purity | ≥95% | [1] |
Note: Detailed quantitative data on physical and chemical properties such as melting point, boiling point, and spectral data are not currently available in the public domain.
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound have not been published. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of multi-substituted benzene derivatives. The synthesis would likely involve a multi-step process starting from a simpler trifluoromethylated benzene precursor.
A general approach could involve sequential halogenation reactions, where the directing effects of the existing substituents are carefully controlled to achieve the desired isomer. The introduction of bromine, chlorine, and iodine would require specific reagents and reaction conditions. For instance, electrophilic aromatic substitution reactions are common methods for introducing halogens onto a benzene ring.
Below is a generalized workflow for the synthesis of such a compound.
Figure 1: Generalized synthetic workflow for a multi-halogenated trifluoromethylbenzene.
Potential Applications in Research and Development
Halogenated aromatic compounds, particularly those containing a trifluoromethyl group, are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to biological targets.
While specific applications for this compound are not documented, its structural motifs suggest potential as:
-
A versatile building block: The distinct reactivity of the three different halogen atoms (iodine, bromine, and chlorine) could allow for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This makes it a potentially valuable intermediate for the synthesis of complex organic molecules.
-
A scaffold in drug discovery: The substituted benzene ring could serve as a core structure for developing new therapeutic agents.
Handling and Storage
As with any laboratory chemical, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. It should be stored in a cool, dry place away from incompatible materials.[1]
Conclusion
This compound is a complex aromatic compound with potential utility in synthetic chemistry. However, there is a notable lack of comprehensive technical data in the public domain, including a registered CAS number and detailed experimental protocols. Further research and publication of its properties and synthesis would be necessary to fully realize its potential as a research chemical. Researchers interested in this compound are advised to consult directly with chemical suppliers for any available data.
References
structure elucidation of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation of this compound, a complex polysubstituted aromatic compound. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, a complete and unambiguous structural assignment can be achieved. This document details the predicted spectroscopic data, outlines the requisite experimental protocols, and presents a logical workflow for the identification process, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Compound Overview
This compound is a halogenated aromatic compound featuring five different substituents on a benzene ring. The unique electronic and steric effects of the bromine, chlorine, iodine, and trifluoromethyl groups make this molecule a potentially valuable building block in organic synthesis. Accurate structural confirmation is the first critical step in exploring its chemical reactivity and potential applications.
Chemical Structure:
(Note: The above is a simplified 2D representation. The actual IUPAC numbering places Br at C1, I at C2, Cl at C3, and CF3 at C5).
Table 1: Core Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₂BrClIF₃ |
| Molecular Weight | 425.25 g/mol |
| Exact Mass | 423.7984 g/mol (for isotopes ⁷⁹Br, ³⁵Cl, ¹²⁷I) |
| Physical State | Expected to be a solid or high-boiling liquid at room temperature.[1] |
Spectroscopic Analysis & Data Interpretation
The structure of this molecule can be pieced together like a puzzle using information from various spectroscopic techniques. Below are the predicted data based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The benzene ring has two remaining protons. Due to the asymmetrical substitution pattern, these protons are in different chemical environments and are therefore non-equivalent.
-
Prediction: The ¹H NMR spectrum will show two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).[2][3] The strong electron-withdrawing effects of the halogens and the trifluoromethyl group will shift these protons significantly downfield.[2][3]
-
Splitting: The two protons are meta to each other. They will exhibit a small coupling (meta-coupling, ⁴JHH), appearing as two doublets with a coupling constant of approximately 2-3 Hz.
¹³C NMR Spectroscopy
-
Prediction: A total of eight distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and two for the trifluoromethyl group's carbon and the carbon it is attached to. All six carbons in the ring are chemically non-equivalent. Aromatic carbons typically resonate between δ 110-160 ppm.[2][3]
-
Carbons directly bonded to electronegative halogens (C-Br, C-Cl, C-I) will have their chemical shifts significantly affected.
-
The carbon attached to the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The CF₃ carbon itself will also be a quartet.
-
¹⁹F NMR Spectroscopy
-
Prediction: The three fluorine atoms of the trifluoromethyl group are equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no neighboring protons or other fluorine atoms to couple with.
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~ δ 7.8 - 8.2 ppm | Doublet | ~ 2-3 Hz | Aromatic H (H-4) |
| ¹H | ~ δ 8.0 - 8.4 ppm | Doublet | ~ 2-3 Hz | Aromatic H (H-6) |
| ¹³C | ~ δ 115 - 140 ppm | Multiple | - | 6x Aromatic C |
| ¹³C | ~ δ 120 - 130 ppm | Quartet | ¹JCF ~ 270-280 Hz | -C F₃ |
| ¹⁹F | ~ δ -60 to -65 ppm | Singlet | - | -CF₃ |
(Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which helps in confirming the identity and connectivity of its components.
-
Molecular Ion (M⁺): The mass spectrum will show a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a characteristic pattern of peaks around m/z 424, 426, and 428.
-
Fragmentation: Electron ionization (EI) will cause the molecule to fragment in predictable ways.[4] Key fragmentation pathways for halogenated trifluoromethyl-benzene derivatives include:[5]
-
Loss of a halogen radical (e.g., M⁺ - Br, M⁺ - I). Loss of iodine is often a favorable pathway.
-
Loss of the trifluoromethyl radical (M⁺ - •CF₃).
-
Sequential loss of multiple substituents.
-
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z (for ⁷⁹Br, ³⁵Cl) | Ion Formula | Description |
| ~ 424 | [C₇H₂BrClIF₃]⁺• | Molecular Ion (M⁺•) |
| ~ 345 | [C₇H₂ClIF₃]⁺ | Loss of •Br radical |
| ~ 297 | [C₇H₂BrIF₃]⁺ | Loss of •Cl radical |
| ~ 297 | [C₇H₂BrClF₃]⁺• | Loss of •I radical |
| ~ 355 | [C₆H₂BrClI]⁺ | Loss of •CF₃ radical |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Prediction: The IR spectrum will display several characteristic absorption bands that confirm the presence of the aromatic ring and the specific substituents.[6][7]
-
Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).[8][9]
-
Aromatic C=C Stretch: A series of medium to sharp bands will be present in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.[9]
-
C-F Stretch: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group will be prominent in the 1100-1350 cm⁻¹ region.
-
C-Halogen Stretches (C-Cl, C-Br, C-I): These bonds absorb in the fingerprint region (below 1000 cm⁻¹). Their signals can be difficult to assign individually but contribute to the unique fingerprint of the molecule.
-
Substitution Pattern: The pattern of weak overtone bands between 1660-2000 cm⁻¹ and strong out-of-plane (oop) bending bands between 675-900 cm⁻¹ can provide clues about the substitution pattern on the aromatic ring.[6]
-
Table 4: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3050 - 3150 | Aromatic C-H Stretch | Weak |
| 1450 - 1600 | Aromatic C=C Ring Stretch | Medium |
| 1100 - 1350 | C-F Stretch (of -CF₃) | Strong |
| < 1000 | C-Cl, C-Br, C-I Stretches | Medium-Strong |
Logical Workflow for Structure Elucidation
The following diagram illustrates a systematic workflow for the structural identification of an unknown sample hypothesized to be this compound.
Caption: A logical workflow for the structure elucidation of a complex organic molecule.
Detailed Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Tune and shim the probe for the specific sample and solvent to ensure magnetic field homogeneity.
-
Acquire a reference spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a high-sensitivity nucleus, so a few scans (4-8) are typically sufficient.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals and reference the chemical shifts for all spectra.
Mass Spectrometry Protocol (Electron Ionization - Gas Chromatography)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Setup:
-
Injector: Set the injector temperature to ~250°C. Use a split/splitless injection mode.
-
GC Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of ~280-300°C.
-
MS Interface: Set the transfer line temperature to ~280°C.
-
-
Data Acquisition:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 600 to ensure capture of both small fragments and the molecular ion.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions.
Infrared Spectroscopy Protocol (Attenuated Total Reflectance)
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty accessory. The background should be a flat line.
-
-
Data Acquisition:
-
Press the sample firmly against the crystal using the pressure clamp to ensure good contact.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis: Process the spectrum to identify the wavenumbers of the major absorption bands. Correlate these bands with known functional group frequencies using correlation tables.[10]
References
- 1. This compound Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]
- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Aromatic Peak IR Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Insights into 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene: A Technical Overview
For Immediate Release
This technical guide serves as a core resource for researchers, scientists, and professionals in drug development, providing a summary of available data for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. Despite a comprehensive search of scientific databases, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound is not publicly available at this time. This guide, therefore, presents computed data, representative experimental protocols, and a synthetic workflow for a closely related analogue to facilitate research and development efforts.
Physicochemical Properties
While experimental spectroscopic data remains elusive, computed properties provide valuable insights into the physicochemical nature of this compound. These properties, summarized in Table 1, are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₂BrClFI₃ | PubChem |
| Molecular Weight | 412.25 g/mol | PubChem |
| XLogP3 | 4.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 411.8012 g/mol | PubChem |
| Monoisotopic Mass | 411.8012 g/mol | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
| Complexity | 195 | PubChem |
Table 1: Computed Physicochemical Properties of this compound. Data sourced from computational predictions available in the PubChem database.
Representative Experimental Protocols
In the absence of specific experimental data for the target compound, the following sections detail standardized, representative protocols for acquiring the spectroscopic data critical for the structural elucidation and characterization of halogenated and trifluoromethylated benzene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For a molecule such as this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Chemical shifts are referenced to the deuterated solvent peak.
-
¹⁹F NMR Spectroscopy:
-
Sample Preparation: The same sample prepared for ¹H and ¹³C NMR can be used.
-
Instrumentation: An NMR spectrometer with fluorine observation capabilities is required.
-
Acquisition:
-
Acquire a one-dimensional ¹⁹F spectrum, which is often proton-decoupled to simplify the spectrum.
-
The spectral width for ¹⁹F NMR is significantly larger than for ¹H NMR.
-
An external reference standard, such as CFCl₃ (0 ppm) or a secondary standard, is typically used.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is a standard instrument for this analysis.
-
Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.
-
A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
-
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS.
-
Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the mass spectrometer. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile compounds.
-
-
Mass Analysis:
-
A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Acquire a full scan mass spectrum to determine the molecular ion peak and the overall fragmentation pattern. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.
-
-
Data Analysis:
-
The molecular ion peak will confirm the molecular weight of the compound.
-
The fragmentation pattern provides structural information about the molecule.
-
Synthetic Workflow
While a specific synthetic route for this compound is not detailed in the available literature, a generalized workflow for the synthesis of a structurally related compound, 1-bromo-3-chloro-5-iodobenzene, can be informative. The following diagram illustrates a potential multi-step synthesis starting from aniline, highlighting key transformations in aromatic chemistry.
Caption: Generalized synthetic workflow for 1-bromo-3-chloro-5-iodobenzene.
This guide underscores the current data gap for this compound and provides a foundational framework for researchers. The representative protocols and analogous synthetic pathway are intended to support future experimental work on this and related compounds.
Technical Overview: Molecular Weight of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight for the chemical compound 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. The calculation is based on its constituent elements and their standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
Chemical Structure and Formula
The compound this compound is a substituted aromatic ring. Its structure consists of a central benzene ring with five substituents: a bromine atom, a chlorine atom, an iodine atom, and a trifluoromethyl group.
Based on this structure, the molecular formula is determined to be C₇H₂BrClF₃I .
Methodology for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of all its constituent atoms. The standard atomic weights of the relevant elements are sourced from IUPAC data.
The calculation follows this formula: Molecular Weight = (7 × AW_C) + (2 × AW_H) + (1 × AW_Br) + (1 × AW_Cl) + (3 × AW_F) + (1 × AW_I)
Where AW represents the atomic weight of each element.
Data Presentation: Atomic and Molecular Weights
The following table summarizes the atomic weights of the constituent elements and the final calculated molecular weight of the compound.
| Element (Symbol) | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 2 | 1.008[1] | 2.016 |
| Bromine (Br) | 1 | 79.904[2][3] | 79.904 |
| Chlorine (Cl) | 1 | 35.453[4] | 35.453 |
| Fluorine (F) | 3 | 18.998 | 56.994 |
| Iodine (I) | 1 | 126.90 | 126.90 |
| Total Molecular Weight | 385.344 |
Logical Workflow for Calculation
The process for determining the molecular weight of a chemical compound from its name is a sequential and logical workflow. This can be visualized as follows:
Caption: Workflow for Molecular Weight Determination.
Experimental Protocols
While the theoretical molecular weight is calculated from atomic weights, its experimental verification is typically achieved through mass spectrometry. A general protocol involves:
-
Sample Preparation: Dissolving a minute quantity of the compound in a suitable volatile solvent.
-
Ionization: Introducing the sample into the mass spectrometer where it is vaporized and ionized, often using techniques like Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of ions at each m/z value. The peak corresponding to the molecular ion (M+) or a related ion (e.g., [M+H]+) provides the experimental molecular weight.
It is important to note that due to the isotopic distribution of bromine (⁵¹% ⁷⁹Br and ⁴⁹% ⁸¹Br) and chlorine (⁷⁶% ³⁵Cl and ²⁴% ³⁷Cl), the mass spectrum will exhibit a characteristic pattern of isotopic peaks rather than a single peak for the molecular ion.[2][5] The calculated value of 385.344 g/mol represents the weighted average of these isotopic masses.
References
solubility of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in organic solvents
An In-depth Technical Guide on the Solubility of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical considerations for its solubility, presents a standardized experimental protocol for its determination, and offers a framework for data presentation. The information herein is intended to support researchers, scientists, and drug development professionals in designing and executing solubility studies for this and similar complex halogenated aromatic compounds.
Introduction
This compound is a polysubstituted aromatic compound featuring a combination of different halogen atoms and a trifluoromethyl group.[1] Such molecules are of significant interest in medicinal chemistry and materials science as versatile building blocks for the synthesis of more complex structures.[2] The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its utility in synthetic reactions, purification processes, and formulation development. This guide addresses the theoretical and practical aspects of determining the solubility of this compound.
Physicochemical Properties
At room temperature and pressure, this compound is expected to be a liquid, described as colorless to light yellow.[1] The presence of multiple large halogen atoms (iodine and bromine) and the trifluoromethyl group contributes to a high molecular weight and significant intermolecular van der Waals forces, suggesting a high boiling point.[1] The molecule possesses both lipophilic (the benzene ring and halogens) and polar (the C-X and C-CF3 bonds) characteristics, which will govern its solubility in different organic solvents.
Predicted Solubility in Organic Solvents
While specific quantitative data is not available, the solubility of this compound can be predicted based on the principle of "like dissolves like."
-
Non-polar Solvents: Due to the large, non-polar surface area of the benzene ring and the halogens, the compound is expected to be readily soluble in non-polar solvents such as hexane, toluene, and diethyl ether.
-
Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are also likely to be good solvents due to their ability to engage in dipole-dipole interactions.
-
Polar Protic Solvents: Solubility is expected to be lower in polar protic solvents such as methanol and ethanol, as the compound cannot act as a hydrogen bond donor and has limited hydrogen bond accepting capabilities.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Hydrocarbons | n-Hexane | 25 | Data not available | Shake-Flask |
| Toluene | 25 | Data not available | Shake-Flask | |
| Ethers | Diethyl Ether | 25 | Data not available | Shake-Flask |
| Tetrahydrofuran (THF) | 25 | Data not available | Shake-Flask | |
| Ketones | Acetone | 25 | Data not available | Shake-Flask |
| Methyl Ethyl Ketone | 25 | Data not available | Shake-Flask | |
| Esters | Ethyl Acetate | 25 | Data not available | Shake-Flask |
| Alcohols | Methanol | 25 | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Shake-Flask | |
| Isopropanol | 25 | Data not available | Shake-Flask | |
| Halogenated | Dichloromethane (DCM) | 25 | Data not available | Shake-Flask |
| Chloroform | 25 | Data not available | Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted shake-flask method, based on OECD Guideline 105.[3]
5.1. Materials and Equipment
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
5.2. Experimental Workflow
Workflow for the shake-flask solubility determination method.
5.3. Step-by-Step Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The excess solid should be clearly visible.
-
Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to reach a plateau in concentration.[3]
-
Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let the excess solid settle. Then, separate the solid from the solution by centrifugation or by filtering through a syringe filter that is compatible with the solvent and does not adsorb the solute.[3]
-
Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standard solutions and a precisely diluted aliquot of the clear supernatant from the saturated solution by a validated analytical method, such as HPLC. Construct a calibration curve from the standards and use it to determine the concentration of the compound in the saturated solution.[3]
-
Replicates: Perform the experiment in triplicate to ensure the precision and reliability of the results.[3]
Related Synthetic Considerations
The synthesis of polysubstituted halogenated benzenes often involves a multi-step process of electrophilic aromatic substitution and functional group manipulation.[4][5] The solubility of intermediates in reaction and purification solvents is crucial for achieving good yields and purity.
A general synthetic workflow for producing polysubstituted halobenzenes.
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for its experimental determination. The shake-flask method, coupled with a suitable analytical technique like HPLC, is the recommended approach. The resulting data will be invaluable for the effective use of this compound in research, development, and manufacturing. It is recommended that researchers performing these studies publish their findings to contribute to the collective knowledge base for this important class of chemical intermediates.
References
- 1. This compound Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]
- 2. 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. medium.com [medium.com]
- 5. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a key intermediate in various fields of organic synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document combines available data with safety protocols for structurally similar polyhalogenated and trifluoromethylated benzene derivatives to ensure a high level of safety in the laboratory.
Compound Identification and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₂BrClFI | Supplier Data |
| Molecular Weight | 399.35 g/mol | Supplier Data |
| Appearance | Solid (Predicted) | Supplier Data |
| Boiling Point | 246.4 - 246.6 °C at 760 mmHg (Predicted) | Supplier Data |
| Melting Point | 36 - 38 °C (Predicted) | Supplier Data |
| Density | 2.243 g/cm³ (Predicted) | Supplier Data |
Hazard Identification and Safety Precautions
A specific GHS classification for this compound is not currently available. However, based on the hazards associated with structurally similar compounds, the following potential hazards should be considered. It is imperative to handle this compound with the assumption that it is hazardous.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation or damage.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.
-
Toxicity: While specific toxicity data is unavailable, polyhalogenated aromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize exposure to dust and vapors. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use spark-proof tools and avoid sources of ignition, as similar compounds can be flammable.
-
Handle in an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture.
-
-
Storage:
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Spill and Waste Disposal
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Do not allow the chemical to enter drains or waterways.
-
-
Waste Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Experimental Protocols (General)
While a specific synthesis protocol for this compound is not publicly available, the following are general procedures for reactions commonly performed with polyhalogenated aromatic compounds. These should be adapted and optimized by a qualified chemist for the specific substrate.
a) Suzuki-Miyaura Cross-Coupling (General Procedure)
This reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the halogens in the title compound is expected to be I > Br > Cl, allowing for selective couplings.
-
Reaction Setup: In a dry flask under an inert atmosphere (argon or nitrogen), combine the polyhalogenated benzene (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
b) Grignard Reagent Formation and Reaction (General Procedure)
Grignard reagents can be formed from the bromo or iodo substituents, with the iodo group being more reactive. This allows for the introduction of various nucleophiles.
-
Grignard Formation: In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2-1.5 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of the polyhalogenated benzene (1 equivalent) in anhydrous diethyl ether or THF dropwise to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction. Maintain a gentle reflux until all the magnesium has reacted.
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous ether or THF dropwise with stirring.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or distillation.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of the compound.
This guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the individual researcher to conduct a thorough risk assessment before beginning any experimental work and to adhere to all institutional and governmental safety regulations.
References
Navigating the Procurement of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene: A Technical Guide for Researchers
For Immediate Release
Executive Summary
Direct commercial procurement of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is currently not feasible as it is not listed in the catalogs of prominent chemical suppliers. Researchers requiring this specific molecule will need to engage with a custom synthesis service. This guide offers a comprehensive overview of this process, alongside a summary of available, structurally similar compounds that may serve as viable alternatives or starting materials for synthesis.
Commercially Available Structural Analogs
While the target compound is unavailable, a variety of structurally related polysubstituted benzene derivatives can be sourced commercially. These analogs may be suitable for preliminary studies or as precursors for the synthesis of the desired molecule. The following table summarizes these available compounds and their suppliers.
| Compound Name | CAS Number | Molecular Formula | Supplier(s) |
| 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | C₆H₃BrClI | Tokyo Chemical Industry (TCI) |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 928783-85-1 | C₇H₃BrClF₃ | BLDpharm |
| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | 481075-59-6 | C₇H₃BrF₃I | BLDpharm |
| 1-Bromo-5-chloro-4-iodo-2-(trifluoromethyl)benzene | 1394291-54-3 | C₇H₂BrClF₃I | BLDpharm |
| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | C₆H₃BrClF | Thermo Scientific |
Procurement of this compound via Custom Synthesis
For research requiring the precise structure of this compound, custom synthesis is the most viable procurement route. Numerous companies specialize in the bespoke synthesis of complex organic molecules.[1][2][3][4] The process for engaging a custom synthesis service is outlined in the workflow diagram below.
Caption: Workflow for procuring a custom-synthesized chemical compound.
Proposed Synthetic Pathway
While no specific experimental protocol for the synthesis of this compound has been published, a plausible synthetic route can be devised based on established methods for the synthesis of polysubstituted benzenes. A potential multi-step synthesis starting from a commercially available aniline derivative is outlined below. This proposed pathway is for illustrative purposes and would require optimization by a skilled synthetic organic chemist.
A feasible starting material would be 3-amino-5-(trifluoromethyl)aniline. The synthesis could proceed through the following key transformations:
-
Diazotization and Sandmeyer Reaction (Bromination): The first amino group is converted to a diazonium salt and subsequently replaced with a bromine atom.
-
Acylation: The remaining amino group is protected, for example, as an acetamide, to modulate its directing effect and reactivity.
-
Orthogonal Halogenation (Chlorination and Iodination): Directed by the existing substituents, chlorine and iodine are introduced in separate steps. The order of these steps would be critical to achieving the desired regiochemistry.
-
Deprotection: The protecting group on the nitrogen is removed.
-
Diazotization and Deamination: The final amino group is removed to yield the target this compound.
This proposed pathway is based on a known multi-step synthesis of 1-bromo-3-chloro-5-iodobenzene from aniline, which involves protection, halogenation, and deamination steps.[5][6]
Experimental Protocol: Hydrolysis of 4-Bromo-2-chloroacetanilide (An Analogous Step)
The following is an example of a detailed experimental protocol for a hydrolysis step that is common in the synthesis of polysubstituted anilines, adapted from the synthesis of 1-bromo-3-chloro-5-iodobenzene.[5] This serves as an illustration of the type of detailed methodology required for such a synthesis.
Objective: To hydrolyze the amide group of 4-bromo-2-chloroacetanilide to form 4-bromo-2-chloroaniline.
Materials:
-
4-bromo-2-chloroacetanilide
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Hot water
Procedure:
-
A sample of 4-bromo-2-chloroacetanilide (e.g., 1.950 g, 0.00265 mol) is combined with 95% ethanol (e.g., 3.482 g, 0.058 mol) and concentrated HCl (e.g., 2.26 mL, 0.07157 mol) in a round-bottom flask equipped with a magnetic stir bar.[5]
-
The mixture is stirred and heated to reflux for 30 minutes, leading to the dissolution of the starting material and the formation of a white precipitate (anilinium chloride).[5]
-
After the reflux period, hot water (e.g., approximately 15.67 mL) is added through the condenser.[5]
-
After a brief period of stirring, the hot mixture is poured over ice (e.g., 26.12 g, 1.45 mol) in a beaker.
-
The resulting precipitate, 4-bromo-2-chloroaniline, is collected by vacuum filtration.
-
The product is washed with cold water and dried.
-
The purity and identity of the product should be confirmed by analytical methods such as NMR spectroscopy, IR spectroscopy, and melting point analysis.[5]
Conclusion
The procurement of this compound necessitates a custom synthesis approach. By understanding the process of engaging with a custom synthesis provider and having a plausible synthetic route in mind, researchers can effectively navigate the acquisition of this and other complex, non-commercially available compounds. For preliminary research, the listed structural analogs may provide valuable insights.
References
- 1. Custom Synthesis - Enamine [enamine.net]
- 2. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]
- 3. biocompare.com [biocompare.com]
- 4. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 5. medium.com [medium.com]
- 6. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
Technical Guide: 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
IUPAC Name: 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the compound's physicochemical properties, a plausible synthetic pathway with experimental protocols, and its potential applications derived from its unique structural features. The presence of multiple, distinct halogen atoms alongside an electron-withdrawing trifluoromethyl group makes this molecule a highly versatile synthetic building block.
Physicochemical and Spectroscopic Data
Due to the compound's specific substitution pattern, experimental data is not widely published. The following tables summarize calculated physicochemical properties and predicted spectroscopic characteristics based on its structure.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₂BrClF₃I | Calculated |
| Molecular Weight | 415.35 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Analogy |
| Melting Point | Not available. Likely higher than related di- or tri-substituted benzenes due to increased molecular weight and intermolecular forces.[1] | Estimated |
| Boiling Point | Not available. Expected to be high due to high molecular mass.[1] | Estimated |
| Solubility | Predicted to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and insoluble in water. | Analogy |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | Two aromatic protons are expected: δ 7.8-8.2 ppm (d, 1H), δ 7.6-8.0 ppm (d, 1H). The precise shifts and coupling constants (likely small, ~2-3 Hz for meta-coupling) depend on the final conformation. |
| ¹³C NMR (125 MHz, CDCl₃) | Seven unique carbon signals are expected: 6 aromatic carbons and 1 for the CF₃ group. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. Carbons bonded to halogens will be significantly shifted. |
| ¹⁹F NMR (470 MHz, CDCl₃) | A singlet is expected around δ -60 to -65 ppm, characteristic of a benzotrifluoride moiety. |
| IR Spectroscopy (cm⁻¹) | ~3100-3000 (aromatic C-H stretch), ~1600-1450 (C=C ring stretch), ~1350-1100 (strong C-F stretches), < 800 (C-Cl, C-Br, C-I stretches). |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A complex isotopic pattern for m/z ~414-418 due to the presence of Br and Cl isotopes. Key Fragments: [M-I]⁺, [M-Br]⁺, [M-Cl]⁺, [M-CF₃]⁺. |
Proposed Synthesis and Experimental Protocols
A plausible multi-step synthesis starting from a commercially available precursor, 3-bromo-5-(trifluoromethyl)aniline, is outlined below. This pathway utilizes electrophilic aromatic substitution reactions where the directing effects of the substituents are strategically employed.[2][3]
Overall Synthetic Workflow
Caption: Proposed three-step synthesis of the target molecule.
Detailed Experimental Protocols
Step 1: Iodination of 3-Bromo-5-(trifluoromethyl)aniline
-
Reaction: The amino group is a strong ortho-, para-director. As the para position is blocked by the bromine atom and one ortho position is sterically hindered by two large groups (Br, CF₃), iodination is expected to occur at the less hindered ortho position (C2).
-
Protocol:
-
Dissolve 1.0 equivalent of 3-bromo-5-(trifluoromethyl)aniline in glacial acetic acid (approx. 5 mL per gram of aniline).[4]
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of iodine monochloride (ICl, 1.1 equivalents) in glacial acetic acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the mixture into a beaker containing ice water and add a saturated aqueous solution of sodium bisulfite until the dark color dissipates.[4]
-
Neutralize the solution with aqueous sodium hydroxide to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-iodo-3-bromo-5-(trifluoromethyl)aniline.
-
Step 2: Chlorination of 2-Iodo-3-bromo-5-(trifluoromethyl)aniline
-
Reaction: The amino group continues to direct the next electrophile (Cl⁺) to the remaining open ortho/para position, which is C4.
-
Protocol:
-
Dissolve the product from Step 1 (1.0 eq.) in acetonitrile (MeCN).
-
Add N-Chlorosuccinimide (NCS, 1.2 eq.) portion-wise to the solution.
-
Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 4-chloro-2-iodo-3-bromo-5-(trifluoromethyl)aniline, which can be purified by column chromatography.
-
Step 3: Deamination via Diazotization-Reduction
-
Reaction: The final step involves the removal of the directing amino group. This is a standard Sandmeyer-type reaction sequence where the amine is converted to a diazonium salt and subsequently reduced.[3]
-
Protocol:
-
Suspend the chlorinated product from Step 2 (1.0 eq.) in a mixture of ethanol and concentrated sulfuric acid at 0 °C.
-
Add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq.) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
After stirring for 30 minutes, add hypophosphorous acid (H₃PO₂, 50% aq. solution, 2.0 eq.) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Gas evolution (N₂) should be observed.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography (hexanes/ethyl acetate gradient) to yield the final product, this compound.
-
Reactivity and Applications in Drug Development
This molecule is a prime candidate for use as a scaffold or intermediate in the synthesis of complex organic molecules.
-
Orthogonal Reactivity: The key feature is the differential reactivity of the carbon-halogen bonds. The C-I bond is the most reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), followed by the C-Br bond, and finally the C-Cl bond, which is the least reactive. This orthogonality allows for sequential, site-selective functionalization.
-
Applications:
-
Drug Discovery: Halogenated aromatic compounds are prevalent in pharmaceuticals. This scaffold can be used to introduce specific groups at defined positions to optimize drug-target interactions, metabolic stability, and pharmacokinetic properties. The trifluoromethyl group is a common bioisostere for other groups and often enhances metabolic stability and binding affinity.[5]
-
Agrochemicals: Similar structures are used to develop potent herbicides and pesticides.[5]
-
Materials Science: Such molecules can serve as building blocks for organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where tailored electronic properties are required.[6]
-
Selective Cross-Coupling Workflow
References
- 1. This compound Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]
- 2. medium.com [medium.com]
- 3. Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene — Adam Cap [adamcap.com]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene as a highly functionalized building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogen atoms with differential reactivity and a strongly electron-withdrawing trifluoromethyl group, makes it an invaluable scaffold for the construction of complex, multi-substituted aromatic molecules. This document offers detailed protocols for key synthetic transformations, quantitative data for representative reactions, and visualizations to guide the design of synthetic routes for applications in medicinal chemistry, materials science, and drug development.
The strategic placement of bromo, chloro, and iodo substituents on the benzene ring allows for programmed, site-selective cross-coupling reactions. The reactivity of these halogens in palladium-catalyzed reactions follows the established order of C-I > C-Br > C-Cl, enabling the sequential introduction of different functionalities with high regioselectivity. The presence of the trifluoromethyl group not only enhances the lipophilicity and metabolic stability of the resulting molecules, a desirable feature in drug design, but also influences the reactivity of the adjacent halogen atoms.
Key Applications
-
Sequential Cross-Coupling Reactions: The differential reactivity of the three halogen atoms is the cornerstone of this building block's utility, allowing for a stepwise and controlled elaboration of the aromatic core. This enables the synthesis of unsymmetrical, highly substituted benzene derivatives that would be challenging to access through other methods.
-
Medicinal Chemistry: As a scaffold, it allows for the systematic exploration of chemical space around a central core. The ability to introduce diverse substituents at three distinct positions is invaluable for structure-activity relationship (SAR) studies in the development of new therapeutic agents. The trifluoromethyl group can improve pharmacokinetic properties of drug candidates.
-
Materials Science: The rigid aromatic core and the potential for introducing various functional groups make this compound a suitable precursor for the synthesis of novel organic electronic materials, liquid crystals, and polymers with tailored photophysical and electronic properties.
Data Presentation: Regioselectivity in Cross-Coupling Reactions
The predictable reactivity of the carbon-halogen bonds allows for a rational design of synthetic sequences. The following table summarizes the expected regioselective outcomes in palladium-catalyzed cross-coupling reactions.
| Target Position | Relative Reactivity | Typical Reaction Conditions | Expected Major Product |
| C-I | Highest | Mild conditions (e.g., room temperature to 60°C), shorter reaction times | 1-Bromo-3-chloro-5-(trifluoromethyl)-2-(R)-benzene |
| C-Br | Intermediate | More forcing conditions (e.g., higher temperatures, longer reaction times) | 1-(R)-3-chloro-2-iodo-5-(trifluoromethyl)benzene |
| C-Cl | Lowest | Harsh conditions, specialized catalyst systems | 1-Bromo-3-(R)-2-iodo-5-(trifluoromethyl)benzene |
Experimental Protocols
The following protocols are adapted from established procedures for analogous polyhalogenated aromatic compounds and provide a starting point for the development of specific synthetic routes using this compound.
Protocol 1: Site-Selective Sonogashira Coupling at the C-I Position
This protocol describes the selective coupling of a terminal alkyne to the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent functionalization.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-alkynyl-1-bromo-3-chloro-5-(trifluoromethyl)benzene.
Quantitative Data for a Representative Sonogashira Coupling:
| Entry | Aryl Halide | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Toluene/Et₃N | 25 | 5 | >90 (expected) |
Protocol 2: Sequential Suzuki-Miyaura Coupling
This protocol outlines a two-step sequential Suzuki-Miyaura coupling, first at the C-I position and subsequently at the C-Br position.
Step 1: Coupling at the C-I Position
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid 1 (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
2M Sodium carbonate (Na₂CO₃) solution (2 mL)
-
Toluene (10 mL)
-
Ethanol (2 mL)
Procedure:
-
In a round-bottom flask, combine this compound, arylboronic acid 1, and Pd(PPh₃)₄.
-
Add toluene, ethanol, and the 2M Na₂CO₃ solution.
-
Heat the mixture to 80°C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 2-aryl-1-bromo-3-chloro-5-(trifluoromethyl)benzene intermediate.
Step 2: Coupling at the C-Br Position
Materials:
-
2-Aryl-1-bromo-3-chloro-5-(trifluoromethyl)benzene (from Step 1, 1.0 mmol)
-
Arylboronic acid 2 (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
Procedure:
-
To a dry Schlenk tube, add the product from Step 1, arylboronic acid 2, Pd(dppf)Cl₂, and K₃PO₄.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to 100°C and stir for 18 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired 1,2-diaryl-3-chloro-5-(trifluoromethyl)benzene.
Quantitative Data for a Representative Sequential Suzuki-Miyaura Coupling:
| Step | Coupling Position | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | C-I | Arylboronic Acid 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | >90[1] |
| 2 | C-Br | Arylboronic Acid 2 | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | >85 (expected) |
Protocol 3: Buchwald-Hartwig Amination at the C-Br Position
This protocol is adapted for the amination of the C-Br bond, which is generally more reactive than the C-Cl bond in this type of transformation. The C-I bond would be expected to react first under these or milder conditions.
Materials:
-
This compound (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Representative Buchwald-Hartwig Amination:
| Entry | Aryl Halide Position | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | C-Br | Morpholine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 18 | >80 (expected) |
Visualizations
Sequential Cross-Coupling Workflow
The following diagram illustrates the logical workflow for the sequential functionalization of this compound.
Catalytic Cycle for Sonogashira Coupling
This diagram outlines the key steps in the palladium-copper catalyzed Sonogashira coupling reaction.
Logical Relationship of Halogen Reactivity
This diagram illustrates the hierarchy of reactivity for the different halogen substituents in palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for Suzuki Coupling of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. This trifunctionalized benzene derivative offers a versatile platform for the synthesis of complex, polysubstituted aromatic compounds, which are key intermediates in pharmaceutical and materials science research. The distinct electronic and steric environment of the three different halogen atoms (I, Br, Cl) allows for programmed, site-selective functionalization through careful control of reaction conditions.
Core Concepts and Chemoselectivity
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and the coupling of an organohalide with an organoboron compound.[1][2][3] For polyhalogenated substrates like this compound, the key to selective functionalization lies in the differential reactivity of the carbon-halogen bonds.
The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling catalytic cycle is:
C–I > C–Br > C–Cl [4]
This reactivity trend is primarily governed by the carbon-halogen bond dissociation energies, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst.[4] This inherent difference in reactivity allows for the selective coupling at the iodine-bearing carbon, followed by the bromine, and finally the chlorine, by carefully choosing the reaction conditions. Electronic effects from the trifluoromethyl group, a strong electron-withdrawing group, and steric hindrance from the adjacent substituents will also influence the reactivity at each position.[4][5]
Predicted Site-Selective Suzuki Coupling Reactions
Based on the established principles of chemoselectivity, a stepwise functionalization of this compound can be envisioned. The following sections outline the protocols for the selective mono- and di-arylation of this substrate.
Diagram: Predicted Stepwise Suzuki Coupling
Caption: Predicted stepwise functionalization of the substrate.
Experimental Protocols
The following protocols are based on established methodologies for site-selective Suzuki couplings of polyhalogenated arenes.[6][7][8] Optimization may be necessary for specific arylboronic acids and desired products.
Protocol 1: Selective Mono-arylation at the C-I Position
This protocol aims for the selective coupling of an arylboronic acid at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-3 mol%)
-
Triphenylphosphine (PPh₃) or a suitable phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Add the anhydrous solvent (e.g., Toluene/H₂O 4:1).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to a relatively mild temperature (e.g., 60-80 °C) and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Diagram: Workflow for Selective Mono-arylation
Caption: General workflow for the selective Suzuki coupling.
Protocol 2: Sequential Di-arylation at C-I and C-Br Positions
This protocol describes the subsequent coupling at the C-Br position after the C-I position has been functionalized. This generally requires more forcing conditions.
Materials:
-
Mono-arylated product from Protocol 1
-
A different Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (2-5 mol%)
-
Bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) (4-10 mol%)
-
Stronger base (e.g., Potassium phosphate (K₃PO₄) or Cesium fluoride (CsF)) (3 equivalents)
-
High-boiling point anhydrous solvent (e.g., Dioxane, DMF)
Procedure:
-
Follow the same setup procedure as in Protocol 1, using the mono-arylated product as the starting material.
-
Use a more robust catalyst system, such as Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ and a bulky electron-rich phosphine ligand.
-
Employ a stronger base like K₃PO₄.
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and stir for an extended period (12-24 hours).
-
Monitor the reaction carefully to avoid side reactions, including coupling at the C-Cl position.
-
Follow the same workup and purification procedure as in Protocol 1.
Data Presentation: Summary of Reaction Conditions for Selective Coupling
The following table summarizes the key parameters for achieving site-selective Suzuki-Miyaura coupling with this compound. These are generalized conditions and may require optimization.
| Parameter | Selective C-I Coupling | Selective C-Br Coupling (after C-I) |
| Starting Material | This compound | Mono-arylated (at C-I) product |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand | PPh₃, P(t-Bu)₃ | SPhos, XPhos, other Buchwald ligands |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF |
| Solvent | Toluene, Dioxane/H₂O | Dioxane, DMF |
| Temperature | 60 - 80 °C | 100 - 120 °C |
| Typical Reaction Time | 2 - 6 hours | 12 - 24 hours |
Troubleshooting and Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a more active ligand (e.g., a Buchwald ligand), or increasing the reaction temperature and time. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Loss of Selectivity: If coupling at multiple sites is observed, reduce the reaction temperature and time. A less active catalyst or a milder base may also improve selectivity.
-
Homocoupling of Boronic Acid: To minimize this side reaction, ensure the reaction is thoroughly degassed to remove oxygen. Using a slight excess of the aryl halide can also be beneficial.
-
Protodeborylation: This can be an issue with certain boronic acids. Using anhydrous conditions and a suitable base can help mitigate this problem.
By leveraging the principles of chemoselectivity and carefully controlling the reaction parameters, this compound can be a valuable and versatile building block for the synthesis of highly functionalized aromatic compounds.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and guidelines for the selective Sonogashira cross-coupling reaction of 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. This versatile building block, featuring three distinct halogen atoms, allows for sequential, site-selective functionalization, making it a valuable substrate in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br > OTf >> Cl.[2] This differential reactivity allows for the selective alkynylation of polyhalogenated aromatic compounds.
In the case of this compound, the significantly higher reactivity of the carbon-iodine bond enables a highly regioselective mono-alkynylation at the C-2 position, leaving the bromo and chloro substituents intact for subsequent cross-coupling reactions. This stepwise approach provides a powerful strategy for the synthesis of highly substituted and complex aromatic structures.
Regioselective Mono-alkynylation
The initial Sonogashira coupling of this compound with a terminal alkyne is expected to proceed with high selectivity at the most reactive C-I bond. By carefully controlling the reaction conditions, it is possible to achieve high yields of the mono-alkynylated product.
Protocol 1: Copper-Cocatalyzed Regioselective Sonogashira Coupling
This protocol is adapted from a procedure for the regioselective Sonogashira coupling of a structurally similar polyhalogenated benzene derivative.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for anhydrous reactions
Experimental Procedure:
-
To a dry, oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
The flask is evacuated and backfilled with nitrogen or argon three times.
-
Anhydrous THF (5 mL per mmol of aryl halide) and triethylamine (3.0 eq) are added via syringe.
-
The terminal alkyne (1.2 eq) is then added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-alkynylated product.
Data Presentation: Representative Yields for Mono-alkynylation
The following table presents representative yields for the mono-alkynylation of a similar polyiodinated substrate, 5-substituted-1,2,3-triiodobenzene, which demonstrates the feasibility of selective coupling at the less sterically hindered iodo position.[4]
| Entry | R¹ in 5-substituted-1,2,3-triiodobenzene | Alkyne | Product | Yield (%)[4] |
| 1 | H | Phenylacetylene | 1,2-diiodo-3-(phenylethynyl)benzene | 60 |
| 2 | F | 4-Methoxyphenylacetylene | 5-fluoro-1,2-diiodo-3-((4-methoxyphenyl)ethynyl)benzene | 74 |
| 3 | Cl | 4-Trifluoromethylphenylacetylene | 5-chloro-1,2-diiodo-3-((4-(trifluoromethyl)phenyl)ethynyl)benzene | 85 |
Di-alkynylation and Copper-Free Conditions
For further functionalization, a second Sonogashira coupling can be performed at the C-Br bond, which is more reactive than the C-Cl bond. This typically requires more forcing conditions, such as elevated temperatures. Alternatively, copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[5]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides a general procedure for a copper-free Sonogashira coupling, which can be adapted for the second coupling at the C-Br bond of the mono-alkynylated product.
Materials:
-
Mono-alkynylated 1-bromo-3-chloro-5-(trifluoromethyl)benzene derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for anhydrous reactions
Experimental Procedure:
-
In a glovebox or under a stream of inert gas, a Schlenk tube is charged with the mono-alkynylated substrate (1.0 eq), palladium catalyst (0.01-0.05 eq), phosphine ligand (0.02-0.10 eq), and base (2.0 eq).
-
Anhydrous solvent is added, followed by the terminal alkyne (1.5 eq).
-
The reaction vessel is sealed and heated to the desired temperature (e.g., 80-120 °C).
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Presentation: Representative Conditions for Copper-Free Sonogashira Coupling
The following table summarizes typical conditions for copper-free Sonogashira coupling reactions of aryl bromides.
| Entry | Aryl Bromide | Alkyne | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 92 |
| 3 | 2-Bromopyridine | Cyclopropylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DMF | 110 | 88 |
Visualizations
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kbfi.ee [kbfi.ee]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Novel Materials Using 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is a highly functionalized aromatic compound with significant potential as a versatile building block in the synthesis of novel materials. Its unique substitution pattern, featuring three distinct halogen atoms (iodine, bromine, and chlorine) with differential reactivity, alongside a strongly electron-withdrawing trifluoromethyl group, makes it an attractive starting material for the construction of complex organic molecules. The trifluoromethyl moiety is of particular interest in drug discovery and materials science due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of target compounds.[1][2][3][4]
These application notes provide an overview of the potential applications of this compound and outline detailed protocols for its use in the preparation of advanced materials relevant to the pharmaceutical and agrochemical industries.
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₂BrClF₃I |
| Molecular Weight | 415.35 g/mol |
| Appearance | Likely a solid or high-boiling liquid |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, dioxane, toluene) and insoluble in water. |
Note: The information in this table is based on the chemical structure and data for analogous compounds. Experimental verification is recommended.
Applications in the Synthesis of Novel Materials
The strategic arrangement of the halogen atoms on the benzene ring allows for selective, sequential cross-coupling reactions. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl. This predictable reactivity enables the step-wise introduction of different substituents, providing a powerful tool for creating a diverse range of complex molecules.
Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore in modern drug design, known to improve the pharmacokinetic profile of drug candidates.[1][2][3][4] this compound can serve as a scaffold for the synthesis of novel therapeutic agents. For instance, sequential Suzuki or Sonogashira couplings can be employed to introduce various aryl, heteroaryl, or alkynyl groups, leading to the generation of libraries of compounds for screening against various biological targets.
Agrochemicals
Similar to pharmaceuticals, the introduction of a trifluoromethyl group can enhance the efficacy and stability of agrochemicals such as herbicides, fungicides, and insecticides. The polyhalogenated nature of this starting material allows for the synthesis of complex, multi-functionalized molecules for crop protection.
Materials Science
This compound can also be utilized in the synthesis of advanced organic materials. The resulting highly conjugated systems from cross-coupling reactions can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Experimental Protocols
The following protocols are illustrative examples of how this compound could be used in sequential cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol describes the selective reaction at the most reactive C-I bond.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
This reaction is expected to yield the 2-aryl-1-bromo-3-chloro-5-(trifluoromethyl)benzene derivative with high selectivity.
Protocol 2: Sequential Suzuki-Miyaura Coupling at the Bromine Position
This protocol outlines the subsequent coupling at the C-Br bond of the product from Protocol 1.
Materials:
-
2-Aryl-1-bromo-3-chloro-5-(trifluoromethyl)benzene (from Protocol 1)
-
A different arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., DMF, DME)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the same setup procedure as in Protocol 1, using the product from the first coupling reaction as the starting material.
-
Use a more active palladium catalyst and a stronger base if necessary to facilitate the reaction at the less reactive C-Br bond.
-
Heat the reaction mixture (typically at a higher temperature than the first coupling, e.g., 100-120 °C) and monitor its progress.
-
Perform the same work-up and purification steps as described in Protocol 1.
Expected Outcome:
This sequential coupling will result in a 1,2-diaryl-3-chloro-5-(trifluoromethyl)benzene derivative.
Data Presentation
The following table presents hypothetical, yet plausible, quantitative data for the sequential Suzuki-Miyaura coupling reactions described above.
| Step | Starting Material | Coupling Partner | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | 2-Phenyl-1-bromo-3-chloro-5-(trifluoromethyl)benzene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 2-Phenyl-1-bromo-3-chloro-5-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 2-Phenyl-1-(4-methoxyphenyl)-3-chloro-5-(trifluoromethyl)benzene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 110 | 24 | 75 |
Note: These are representative yields and conditions. Actual results may vary depending on the specific substrates and reaction optimization.
Visualizations
Diagram 1: Sequential Cross-Coupling Workflow
Caption: Sequential Suzuki cross-coupling workflow.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Rationale for use in drug discovery.
References
Application Notes and Protocols: Site-Selective Cross-Coupling Reactions of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective functionalization of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene with various organometallic reagents. The inherent differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in this versatile building block allows for a programmed, sequential introduction of diverse functionalities. This controlled, stepwise approach is of significant value in the synthesis of complex, multi-substituted aromatic compounds, which are key scaffolds in medicinal chemistry, agrochemicals, and materials science. The protocols herein describe conditions for selective Suzuki-Miyaura, Sonogashira, Kumada, Stille, and Negishi cross-coupling reactions, enabling the targeted synthesis of a wide array of novel molecules.
Introduction
Polyhalogenated aromatic compounds are pivotal starting materials in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. This compound is a particularly useful synthon due to the distinct reactivity of its three different halogen substituents. The carbon-iodine bond is the most labile and readily undergoes oxidative addition to transition metal catalysts, followed by the carbon-bromine bond, and finally the more robust carbon-chlorine bond. This predictable reactivity hierarchy allows for selective, stepwise functionalization.
The presence of a strong electron-withdrawing trifluoromethyl group further influences the electronic properties of the aromatic ring, impacting reaction kinetics. Additionally, the ortho-position of the iodine atom introduces steric considerations that can be exploited for selective transformations. These application notes provide a comprehensive guide to leveraging these properties for controlled, site-selective cross-coupling reactions.
Core Principles of Selectivity
The site-selectivity of cross-coupling reactions with this compound is primarily governed by the carbon-halogen bond dissociation energies. The general order of reactivity for palladium-catalyzed cross-coupling reactions is:
C-I > C-Br > C-Cl
This allows for a three-step sequential functionalization strategy:
-
First Coupling: Reaction at the most reactive C-I bond.
-
Second Coupling: Subsequent reaction at the C-Br bond.
-
Third Coupling: Final reaction at the least reactive C-Cl bond.
By carefully selecting the organometallic reagent, catalyst, ligands, and reaction conditions, each step can be performed with high selectivity.
Data Presentation: Reaction Conditions and Yields for Sequential Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the sequential Suzuki-Miyaura coupling of a closely related substrate, 1-bromo-3-chloro-5-iodobenzene, which serves as an excellent model for the target molecule.
| Step | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 1-Bromo-3-chloro-5-phenylbenzene | 95 |
| 2 | 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 3-Chloro-5-phenyl-4'-methoxybiphenyl | 88 |
Note: The data presented in this table is based on reactions with 1-bromo-3-chloro-5-iodobenzene and should be considered as a starting point for the optimization of reactions with this compound. The steric hindrance at the 2-iodo position and the electronic effect of the trifluoromethyl group may necessitate adjustments to the reaction conditions.
Experimental Protocols
All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Site-Selective Sonogashira Coupling at the C-I Bond
This protocol describes the selective coupling of a terminal alkyne at the most reactive iodine position.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF or DMF, followed by the terminal alkyne (1.1-1.5 equiv.) and the amine base (2-3 equiv.).
-
Stir the reaction mixture at room temperature to 50 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol details the selective arylation at the iodine position using an organoboron reagent.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Aqueous base solution (e.g., 2M K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol or Dioxane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.) in the solvent system.
-
Add the palladium catalyst (2-5 mol%).
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the aqueous base solution (2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Sequential Suzuki-Miyaura Coupling
This protocol outlines a two-step, one-pot or stepwise procedure for the diarylation at the C-I and C-Br positions.
Step 1: First Suzuki-Miyaura Coupling (at C-I)
-
Follow Protocol 2, using 1.0-1.1 equivalents of the first arylboronic acid to ensure mono-arylation at the iodine position.
-
After completion, perform a work-up to isolate and purify the mono-arylated product, 1-bromo-3-chloro-2-aryl-5-(trifluoromethyl)benzene.
Step 2: Second Suzuki-Miyaura Coupling (at C-Br)
-
Use the purified product from Step 1 as the starting material.
-
Employ a more active catalyst system if necessary (e.g., a catalyst with a Buchwald-type ligand like SPhos or XPhos) and potentially higher temperatures (100-120 °C) to facilitate the coupling at the less reactive C-Br bond.
-
Follow the general procedure outlined in Protocol 2 with the second, different arylboronic acid.
Protocol 4: Kumada Coupling at the C-I Bond
This protocol describes the coupling of a Grignard reagent at the iodine position.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
NiCl₂(dppe) or Pd(dppf)Cl₂
-
Anhydrous THF or Diethyl ether
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous THF at 0 °C, add the catalyst (1-5 mol%).
-
Slowly add the Grignard reagent (1.1 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 5: Stille Coupling at the C-I Bond
This protocol details the coupling with an organotin reagent.
Materials:
-
This compound
-
Organostannane (e.g., Phenyltributyltin)
-
Pd(PPh₃)₄
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
-
LiCl (optional, can enhance reaction rate)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the organostannane (1.2 equiv.), and Pd(PPh₃)₄ (2-5 mol%) in the anhydrous, degassed solvent. Add LiCl (2-3 equiv.) if used.
-
Heat the mixture to 80-110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 6: Negishi Coupling at the C-I Bond
This protocol describes the coupling with an organozinc reagent.
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or pre-formed)
-
Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos)
-
Anhydrous THF
Procedure:
-
Preparation of the Organozinc Reagent (in situ): To a solution of the corresponding organohalide (e.g., bromobenzene, 1.2 equiv.) in anhydrous THF, add activated zinc dust. Stir the mixture until the organozinc reagent is formed.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 equiv.) and the palladium catalyst (2-5 mol%) in anhydrous THF.
-
Transfer the freshly prepared organozinc solution to the flask containing the aryl halide and catalyst via cannula.
-
Stir the reaction at room temperature to 60 °C until completion.
-
Quench with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Sequential cross-coupling strategy for this compound.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex multisubstituted aromatic compounds. The distinct reactivity of its carbon-halogen bonds allows for a predictable and sequential functionalization strategy using a variety of palladium- and nickel-catalyzed cross-coupling reactions. By carefully controlling the reaction conditions, researchers can selectively introduce a wide range of substituents, making this compound an essential tool in modern drug discovery and materials science. The protocols provided herein serve as a robust starting point for the development of novel synthetic routes towards new chemical entities.
Application Notes and Protocols for the Selective Functionalization of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene at the Iodine Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene at the iodine position. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allow for chemoselective transformations, making this substrate a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of the electron-withdrawing trifluoromethyl group is known to enhance the reactivity of aryl halides in many cross-coupling reactions.
This document outlines procedures for three key transformations: Sonogashira coupling, Suzuki coupling, and a lithium-halogen exchange followed by electrophilic quench.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the selective functionalization at the iodine position of polyhalogenated benzenes with similar substitution patterns. These values should serve as a starting point for the optimization of reactions with this compound.
| Reaction Type | Coupling Partner/Electrophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Cs₂CO₃ (7 equiv) | Toluene | 25 | 24 | ~85-95 |
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O (4:1) | 80 | 12 | ~90-98 |
| Lithium-Iodine Exchange | 1. n-BuLi (1.1 equiv)2. Benzaldehyde (1.2 equiv) | - | - | THF | -78 | 1 | ~70-85 |
Experimental Protocols
Selective Sonogashira Coupling at the Iodine Position
This protocol describes the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with this compound, selectively at the C-I bond.
Reaction Principle: The higher reactivity of the C-I bond compared to C-Br and C-Cl bonds allows for selective oxidative addition of the palladium(0) catalyst, initiating the Sonogashira coupling cycle at the iodine position under mild conditions.
Caption: Sonogashira Coupling at the Iodine Position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (7.0 equiv)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Cs₂CO₃, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-1-bromo-3-chloro-5-(trifluoromethyl)benzene.
Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol details the palladium-catalyzed cross-coupling of an arylboronic acid with this compound, selectively at the C-I bond.
Reaction Principle: Similar to the Sonogashira coupling, the Suzuki-Miyaura reaction proceeds via selective oxidative addition of the palladium catalyst to the most labile carbon-halogen bond, which is the C-I bond.
Caption: Suzuki-Miyaura Coupling at the Iodine Position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed toluene and water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an argon atmosphere, combine this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water (4:1) solvent mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to yield the 2-aryl-1-bromo-3-chloro-5-(trifluoromethyl)benzene product.
Selective Lithium-Iodine Exchange and Electrophilic Quench
This protocol describes the selective formation of an aryllithium species at the iodine position via lithium-halogen exchange, followed by trapping with an electrophile.
Reaction Principle: The rate of lithium-halogen exchange is significantly faster for iodine compared to bromine and chlorine.[1] This allows for the selective formation of the organolithium reagent at the 2-position, which can then react with a variety of electrophiles.
Caption: Lithium-Iodine Exchange and Electrophilic Quench.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
Electrophile (e.g., Benzaldehyde) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous, inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-iodine exchange.
-
Add the electrophile (e.g., benzaldehyde) dropwise to the solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired functionalized product.
References
Application Notes and Protocols for the Selective Halogen Reactivity of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is a versatile synthetic building block in medicinal chemistry and materials science. Its polyhalogenated structure, featuring iodo, bromo, and chloro substituents with distinct reactivities, allows for programmed, site-selective functionalization through various cross-coupling reactions. The presence of a strong electron-withdrawing trifluoromethyl group further modulates the reactivity of the aromatic ring. This document provides detailed application notes and experimental protocols for the selective transformation of this compound, enabling the rational design and synthesis of complex molecular architectures.
The selective reactivity of the carbon-halogen bonds is primarily governed by their bond dissociation energies and the kinetics of oxidative addition to a palladium(0) catalyst. The established reactivity order for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This predictable hierarchy allows for the sequential introduction of different functionalities at the C-2 (iodo), C-1 (bromo), and C-3 (chloro) positions by carefully tuning reaction conditions such as catalyst, ligand, base, and temperature.
Data Presentation: Selective Cross-Coupling Reactions
The following table summarizes the expected selective cross-coupling reactions for this compound, with reaction conditions extrapolated from closely related polyhalogenated aromatic compounds.
| Position | Halogen | Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| C-2 | Iodo | Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/H₂O | 80-90 | 6-12 | 85-95 |
| C-2 | Iodo | Sonogashira | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | - | Et₃N | THF | 25-40 | 2-6 | 90-98 |
| C-2 | Iodo | Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12-24 | 80-90 |
| C-1 | Bromo | Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 12-18 | 75-85 |
| C-1 | Bromo | Buchwald-Hartwig | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Dioxane | 100-110 | 18-24 | 70-85 |
| C-3 | Chloro | Suzuki-Miyaura | Pd₂(dba)₃ (2-4) | SPhos (4-8) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18-36 | 60-75 |
Note: These are representative conditions and yields. Optimization for specific substrates is highly recommended.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All glassware should be oven-dried, and the reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position
This protocol describes the selective coupling of an arylboronic acid at the most reactive C-I bond.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv.)
-
Toluene
-
Deionized water
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Add degassed toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-2 (Iodo) Position
This protocol outlines the coupling of a terminal alkyne at the C-I position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv.)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and Et₃N (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-2 (Iodo) Position
This protocol details the amination at the C-I position.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Halogen Reactivity Hierarchy
Caption: Reactivity hierarchy for selective cross-coupling.
Experimental Workflow for Selective Suzuki Coupling
Caption: General workflow for selective Suzuki coupling.
The Synthetic Potential of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction
1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene is a highly functionalized aromatic compound that, while not extensively documented in publicly available medicinal chemistry literature, represents a synthetically valuable building block for the construction of novel drug candidates. Its unique arrangement of three different halogen atoms (bromine, chlorine, and iodine) at distinct positions on a trifluoromethyl-substituted benzene ring offers medicinal chemists a powerful tool for creating molecular diversity through sequential and site-selective cross-coupling reactions. The trifluoromethyl group is a particularly important feature, as its incorporation into drug molecules can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]
This document explores the potential applications of this compound in medicinal chemistry, providing a hypothetical framework for its use in drug discovery workflows and detailing a representative synthetic protocol for a related polysubstituted benzene to illustrate the underlying chemical principles.
Application Notes
The strategic placement of bromo, chloro, and iodo substituents on the benzene ring allows for a hierarchical approach to molecular elaboration. The differential reactivity of these halogens in common palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) enables the stepwise introduction of various pharmacophoric groups. This controlled, regioselective functionalization is a cornerstone of modern drug discovery, allowing for the systematic exploration of a compound's structure-activity relationship (SAR).
Potential Applications in Drug Discovery:
-
Scaffold for Kinase Inhibitors: The benzene core can serve as a central scaffold for the synthesis of kinase inhibitors. The halogenated positions can be functionalized to introduce moieties that interact with the hinge region, the DFG motif, or other key binding sites of protein kinases. The trifluoromethyl group can contribute to favorable hydrophobic interactions in the ATP-binding pocket.
-
Synthesis of GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The versatility of the this compound scaffold would allow for the synthesis of a library of diverse ligands to screen against various GPCRs.
-
Development of Antiviral or Antibacterial Agents: The introduction of specific heterocyclic or aromatic systems through cross-coupling reactions could lead to the discovery of novel compounds with antimicrobial or antiviral activity.
The primary utility of this compound lies in its capacity as a versatile intermediate for the synthesis of more complex molecules. The distinct reactivity of the C-I, C-Br, and C-Cl bonds allows for a predictable and controlled synthetic sequence.
Experimental Protocols
While a specific protocol for the direct application of this compound in a drug synthesis is not available in the reviewed literature, the following multi-step synthesis of the related compound, 1-bromo-3-chloro-5-iodobenzene, provides a detailed illustration of the synthetic methodologies commonly employed for preparing such polysubstituted aromatic compounds.[3] This protocol highlights techniques such as electrophilic aromatic substitution, protection/deprotection strategies, and deamination, which are fundamental in organic synthesis.
Representative Protocol: Multi-stage Synthesis of 1-Bromo-3-chloro-5-iodobenzene from Aniline [3]
This synthesis involves the sequential halogenation of aniline, with protection of the amine group to direct the substitution patterns, followed by deamination to yield the final product.
Stage 1: Acetylation of Aniline to Acetanilide
-
Dissolve aniline in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring.
-
Heat the mixture under reflux.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the acetanilide by vacuum filtration and wash with cold water.
Stage 2: Bromination of Acetanilide
-
Dissolve acetanilide in a suitable solvent (e.g., acetic acid).
-
Add a solution of bromine in acetic acid dropwise.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
Pour the mixture into water to precipitate the 4-bromoacetanilide.
-
Collect the product by filtration.
Stage 3: Chlorination of 4-Bromoacetanilide
-
Dissolve 4-bromoacetanilide in acetic acid.
-
Add hydrochloric acid and sodium chlorate.
-
Stir the mixture to effect chlorination at the 2-position.
-
Precipitate and collect the 4-bromo-2-chloroacetanilide.
Stage 4: Hydrolysis of 4-Bromo-2-chloroacetanilide
-
Heat the 4-bromo-2-chloroacetanilide in a mixture of ethanol and concentrated hydrochloric acid under reflux to remove the acetyl protecting group.
-
Neutralize the mixture to precipitate the 4-bromo-2-chloroaniline.
-
Collect and purify the product.
Stage 5: Iodination of 4-Bromo-2-chloroaniline
-
Dissolve 4-bromo-2-chloroaniline in a suitable solvent.
-
Add an iodinating agent (e.g., iodine monochloride).
-
Stir the reaction to completion to yield 4-bromo-2-chloro-6-iodoaniline.
Stage 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline
-
Dissolve the 4-bromo-2-chloro-6-iodoaniline in ethanol and add concentrated sulfuric acid.
-
Cool the mixture in an ice bath and add sodium nitrite solution dropwise to form the diazonium salt.
-
Gently warm the mixture to effect the removal of the diazonium group.
-
Extract the final product, 1-bromo-3-chloro-5-iodobenzene, with an organic solvent.
-
Purify the product by chromatography or recrystallization.
Visualizations
Logical Workflow for Sequential Functionalization
The following diagram illustrates a hypothetical workflow for the sequential functionalization of a polyhalogenated benzene ring, such as this compound, in a drug discovery context.
Caption: Sequential cross-coupling on a polyhalogenated scaffold.
While direct applications of this compound in medicinal chemistry are not readily found in the literature, its structure is emblematic of a highly valuable class of synthetic building blocks. The presence of multiple, differentially reactive halogen atoms, combined with the beneficial properties imparted by the trifluoromethyl group, makes it a prime candidate for the synthesis of complex and diverse small molecules in the pursuit of new therapeutics. The synthetic strategies outlined, though for a related compound, are representative of the chemical transformations that would be employed to unlock the potential of this versatile scaffold. Further research and reporting on the use of this specific compound will be necessary to fully elucidate its role in medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The primary purification methods for an organic compound like this compound, which is expected to be a high-boiling liquid or a low-melting solid, include:
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Vacuum Distillation: Suitable for purifying high-boiling point liquids by separating components based on differences in their boiling points at reduced pressure.[1][2]
-
Recrystallization: Applicable if the compound is a solid at room temperature and a suitable solvent can be identified.[3][4][5]
Q2: What are the known physical properties of this compound?
A2: Under normal temperature and pressure, this compound is typically a colorless to light yellow liquid.[6] It has a relatively high boiling point due to the presence of multiple halogen atoms and a trifluoromethyl group, which increase intermolecular van der Waals forces.[6] Its density is greater than that of water.[6]
Q3: How should this compound be stored?
A3: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.[6] Keep it away from heat, flames, and oxidizing agents.[6]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the target compound from an impurity.
-
Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve the compounds.
-
Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen different solvent systems. A good solvent system will show a clear separation between the spot of your target compound and the impurity. For polyhalogenated aromatic compounds, non-polar to moderately polar solvent systems are often effective.[7][8][9] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: If a single solvent system is ineffective, a gradient elution can be employed. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This can help to first elute non-polar impurities and then the target compound.
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, for halogenated aromatic compounds, alternative stationary phases like alumina or reverse-phase silica (C18) could offer different selectivity.[8][10]
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the polar stationary phase.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using 100% hexanes, try a 9:1 mixture of hexanes and ethyl acetate. Continue to increase the proportion of the more polar solvent until the compound begins to elute.
Issue 3: Broad or tailing peaks during elution.
-
Possible Cause:
-
The compound may be interacting too strongly with the stationary phase.
-
The column may be overloaded.
-
The stationary phase may be acidic, causing interactions with the compound.
-
-
Solution:
-
Increase Eluent Polarity: A more polar eluent can reduce strong interactions with the silica gel.
-
Reduce Sample Load: Use a smaller amount of the crude material.
-
Add a Modifier: Adding a small amount of a modifier like triethylamine to the eluent can help to reduce tailing for basic compounds, although this is less likely to be an issue for this particular molecule.
-
Vacuum Distillation
Issue 1: The compound is decomposing at high temperatures.
-
Possible Cause: The boiling point of the compound is too high even under vacuum, leading to thermal degradation.[1]
-
Solution:
-
Use a Higher Vacuum: A lower pressure will further decrease the boiling point of the compound.[2] Ensure your vacuum pump is in good working order and all connections are properly sealed.
-
Use a Short Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Issue 2: Bumping or uneven boiling.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Solution:
-
Add Boiling Chips: Use fresh boiling chips to promote smooth boiling.
-
Magnetic Stirring: Place a magnetic stir bar in the distillation flask and use a stirring hot plate.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Solution:
-
Add More Solvent: Add more hot solvent to dissolve the oil, then allow it to cool slowly.
-
Lower the Cooling Temperature Slowly: Avoid rapid cooling. Let the solution cool to room temperature slowly before placing it in an ice bath.
-
Use a Different Solvent: Choose a solvent with a lower boiling point.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the surface of the liquid can initiate crystallization.[5]
-
Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to induce crystallization.[5]
-
Issue 2: No crystals form upon cooling.
-
Possible Cause:
-
The solution is not saturated.
-
Too much solvent was used.
-
-
Solution:
-
Evaporate Some Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.
-
Induce Crystallization: Try scratching the flask or adding a seed crystal.
-
Issue 3: Low recovery of the purified compound.
-
Possible Cause:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used for washing the crystals.
-
-
Solution:
-
Cool the Solution Thoroughly: Ensure the solution is cooled in an ice bath to minimize the solubility of the compound.
-
Use Minimal Cold Solvent for Washing: Wash the collected crystals with a very small amount of ice-cold solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase.[7] | High resolution, applicable to a wide range of compounds, can be used for both solid and liquid samples.[7] | Can be time-consuming and require large volumes of solvent.[7] | Separating mixtures of compounds with different polarities. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure.[2] | Effective for purifying high-boiling point liquids that are thermally unstable at atmospheric pressure.[1] | Not effective for separating compounds with similar boiling points or for removing non-volatile impurities. | Purifying high-boiling point liquids from non-volatile impurities or from liquids with significantly different boiling points. |
| Recrystallization | Difference in solubility of the compound in a hot versus a cold solvent.[3][4] | Can yield very pure crystalline solids, relatively inexpensive. | Requires the compound to be a solid at room temperature, finding a suitable solvent can be challenging, potential for low recovery.[4] | Purifying solid compounds that have a significant difference in solubility at different temperatures. |
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., 95:5 hexanes:ethyl acetate) to create a slurry.
-
Column Packing: Secure a glass column vertically. Add a small layer of sand to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure (if necessary) to start the flow. Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.
-
Sample and Boiling Chips: Place the crude liquid and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Heating: Begin to heat the distillation flask gently using a heating mantle.
-
Collect Fractions: Collect the distillate that comes over at a stable temperature. This temperature is the boiling point of the substance at that pressure.
-
Discontinue: Stop the distillation when the temperature starts to drop or when most of the liquid has distilled.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and when heated. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualization
Caption: Purification method selection workflow.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]
- 7. m.youtube.com [m.youtube.com]
- 8. cup.edu.cn [cup.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in a Suzuki coupling reaction?
A1: The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend of bond dissociation energy: C-I < C-Br < C-Cl. Therefore, the expected order of reactivity is Iodine > Bromine > Chlorine.[1][2][3][4] This allows for the possibility of selective mono-, di-, or tri-coupling by carefully controlling the reaction conditions. The electron-withdrawing trifluoromethyl group can further enhance the reactivity of the aryl halide.[1][2]
Q2: How can I achieve selective mono-coupling at the iodine position?
A2: To achieve selective coupling at the most reactive C-I bond, milder reaction conditions should be employed. This typically involves using a less reactive palladium catalyst, a weaker base, and lower reaction temperatures. For instance, a catalyst system like Pd(PPh₃)₄ with a carbonate base (e.g., K₂CO₃) at or slightly above room temperature would be a good starting point.[4]
Q3: What conditions are recommended for coupling at the bromine position after the iodine has reacted?
A3: Following a successful coupling at the iodine position, the less reactive C-Br bond can be targeted. This will necessitate more forcing conditions, such as a more active catalyst system (e.g., one with a Buchwald ligand like SPhos or XPhos), a stronger base (e.g., K₃PO₄ or Cs₂CO₃), and higher temperatures (e.g., 80-100 °C).[4][5]
Q4: Is it possible to perform a Suzuki coupling at the chlorine position?
A4: Yes, but it is the most challenging of the three halogens to couple.[1][2] Activating the C-Cl bond for oxidative addition requires highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, and may require higher temperatures and stronger bases.[1][6] Nickel-based catalysts can also be an alternative for activating aryl chlorides.[1][2]
Q5: What are the most common side reactions to watch out for?
A5: The most common side reactions in Suzuki coupling are:
-
Homocoupling: The coupling of two boronic acid molecules. This can be minimized by ensuring a properly degassed reaction mixture, as oxygen can promote this side reaction.[7]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be an issue with unstable boronic acids, and using boronate esters (e.g., pinacol esters) can increase stability.[7][8]
-
Dehalogenation: The replacement of a halogen on the electrophile with a hydrogen atom. This can occur after oxidative addition.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature too low. 4. Impure or degraded reagents. | 1. Use a fresh catalyst or a different catalyst/ligand system. Consider a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[8][9] 3. Gradually increase the reaction temperature. 4. Ensure the purity of starting materials and the stability of the boronic acid. |
| Mixture of products (coupling at multiple halogen sites) | 1. Reaction conditions are too harsh for selective mono-coupling. 2. Incorrect stoichiometry of the boronic acid. | 1. For selective coupling, reduce the reaction temperature, use a milder base, or a less active catalyst. 2. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid for mono-coupling. |
| Significant homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) source without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen).[10] 2. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. |
| Formation of dehalogenated starting material | 1. Presence of a hydrogen source that can participate in reductive elimination. | 1. Ensure anhydrous solvents if water is not part of the intended solvent system. Some amine bases or alcoholic solvents can also be a source of hydride.[7] |
| Boronic acid decomposition (protodeboronation) | 1. Instability of the boronic acid under the reaction conditions. | 1. Use the corresponding boronate ester (e.g., pinacol ester) for increased stability.[3] 2. Minimize reaction time and temperature where possible. |
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the C-I Position
This protocol provides a starting point for the selective arylation at the iodine position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed water to the flask via syringe.
-
Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11][12]
Protocol 2: Subsequent Suzuki Coupling at the C-Br Position
This protocol is designed for the arylation at the bromine position, assuming the iodine has already been functionalized.
Materials:
-
Mono-arylated substrate (from Protocol 1) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (0.8 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the mono-arylated substrate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[11]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.[11]
Data Presentation
Table 1: Recommended Starting Conditions for Selective Suzuki Coupling
| Target Position | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) |
| Iodine | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 50 - 60 |
| Bromine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 80 - 100 |
| Chlorine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2-3) | 2-MeTHF | 100 - 120 |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
challenges in the multi-step synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and solutions to common challenges encountered during the synthesis.
Synthesis Workflow Overview
The synthesis of this compound is a challenging multi-step process. A proposed synthetic route, outlined below, begins with the commercially available 3-bromo-5-chloroaniline and proceeds through four key transformations.
Caption: Proposed four-step synthesis of this compound.
Step 1: Sandmeyer Trifluoromethylation
This initial step converts the amino group of 3-bromo-5-chloroaniline into a trifluoromethyl group. The Sandmeyer trifluoromethylation is a powerful but technically demanding reaction.[1][2][3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no yield of trifluoromethylated product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive trifluoromethylating agent. 4. Presence of water. | 1. Ensure complete dissolution of the aniline in the acidic medium. Use a slight excess of the diazotizing agent (e.g., t-BuONO). 2. Maintain low temperatures (0-5 °C) throughout the diazotization and trifluoromethylation steps. Prepare and use the diazonium salt immediately. 3. Use a fresh or properly stored trifluoromethylating agent (e.g., TMSCF₃). 4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Formation of phenolic byproducts | Reaction of the diazonium salt with water. | Strictly anhydrous conditions are crucial. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Inconsistent results | Sensitivity of the diazonium salt to temperature and impurities. | Precise temperature control is critical. Use purified starting materials. Consider a one-pot procedure to minimize handling of the unstable diazonium intermediate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for a successful Sandmeyer trifluoromethylation?
A1: The most critical factors are maintaining a low temperature (0-5 °C) during diazotization, ensuring anhydrous conditions, and using a reliable source of the trifluoromethyl group. The stability of the diazonium salt is paramount, and it should be used immediately after its formation.[1]
Q2: Can I isolate the diazonium salt before proceeding with trifluoromethylation?
A2: While possible, isolating diazonium salts can be hazardous due to their potential explosive nature when dry. A one-pot procedure, where the trifluoromethylation is carried out in the same reaction vessel as the diazotization, is generally safer and more convenient for small-scale reactions.[1]
Experimental Protocol
A one-pot diazotization and trifluoromethylation procedure is recommended for this step.
Materials:
-
3-Bromo-5-chloroaniline
-
Anhydrous p-toluenesulfonic acid (PTSA)
-
tert-Butyl nitrite (t-BuONO)
-
Anhydrous acetonitrile
-
Copper(I) thiocyanate (CuSCN)
-
Trimethylsilyl-trifluoromethyl (TMSCF₃)
-
Cesium carbonate (Cs₂CO₃)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromo-5-chloroaniline (1.0 eq) and anhydrous PTSA (1.5 eq) in anhydrous acetonitrile.
-
Add tert-butyl nitrite (1.0 eq) dropwise to the solution at room temperature and stir for 30 minutes.
-
In a separate flask, prepare a suspension of CuSCN (0.5 eq), TMSCF₃ (1.5 eq), and Cs₂CO₃ (1.5 eq) in anhydrous acetonitrile.
-
Add the diazonium salt solution from step 2 to the suspension from step 3.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Typical Value |
| Temperature | 0-5 °C (diazotization), Room Temperature (trifluoromethylation) |
| Reaction Time | 12-24 hours |
| Typical Yield | 40-85% (substrate dependent)[2] |
Step 2: Nitration of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene
This step introduces a nitro group onto the aromatic ring. The regioselectivity of this reaction is a significant challenge due to the presence of three deactivating, meta-directing substituents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low conversion or no reaction | The aromatic ring is highly deactivated. | Use a stronger nitrating agent (e.g., fuming nitric acid with sulfuric acid). Increase the reaction temperature cautiously. Be aware that harsh conditions can lead to side reactions. |
| Formation of multiple isomers | Insufficient regioselectivity under the reaction conditions. | Optimize the reaction temperature and time. Lower temperatures generally favor higher selectivity. Consider using a milder nitrating system that may offer better regiocontrol. |
| Di- or poly-nitration | Reaction conditions are too harsh. | Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly and maintain a low reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 1-bromo-3-chloro-5-(trifluoromethyl)benzene?
A1: The bromo, chloro, and trifluoromethyl groups are all meta-directors. Therefore, the incoming nitro group is expected to be directed to the C2 position, which is meta to all three substituents.
Q2: How can I purify the product from unreacted starting material and other isomers?
A2: Column chromatography is the most effective method for separating the desired nitro-isomer from the starting material and any other regioisomers. Recrystallization may also be an option if a suitable solvent system can be found.
Experimental Protocol
Materials:
-
1-Bromo-3-chloro-5-(trifluoromethyl)benzene
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1-bromo-3-chloro-5-(trifluoromethyl)benzene to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Typical Value |
| Temperature | 0-5 °C |
| Reaction Time | 1-3 hours |
| Typical Yield | 70-85% (substrate dependent) |
Step 3: Reduction of the Nitro Group
This step converts the nitro group to an amine, which is a precursor for the final iodination step. A key challenge is the chemoselective reduction of the nitro group without affecting the bromo and chloro substituents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Incomplete reduction | Insufficient amount of reducing agent or deactivation of the catalyst. | Increase the equivalents of the reducing agent. If using a catalyst, ensure it is fresh and active. |
| Dehalogenation (loss of Br or Cl) | The reducing conditions are too harsh. Catalytic hydrogenation with Pd/C is known to cause dehalogenation. | Use a milder and more chemoselective reducing agent such as tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic medium.[5] Raney Nickel can be an alternative to Pd/C for catalytic hydrogenation to minimize dehalogenation. |
| Formation of side products (e.g., azo, azoxy compounds) | Incomplete reduction or side reactions of intermediates. | Ensure complete conversion by monitoring the reaction closely. The choice of reducing agent and reaction conditions can influence the formation of these byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to reduce the nitro group while preserving the halogen atoms?
A1: Reduction with tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a reliable method for the chemoselective reduction of nitroarenes in the presence of halogens.[5] It is generally mild and avoids the issue of dehalogenation often seen with catalytic hydrogenation using palladium on carbon.
Q2: How can I monitor the progress of the reduction?
A2: Thin-layer chromatography (TLC) is a convenient way to monitor the disappearance of the starting nitro compound and the appearance of the more polar amine product. Staining the TLC plate with a visualizing agent like ninhydrin can help in detecting the amine.
Experimental Protocol
Materials:
-
1-Bromo-3-chloro-2-nitro-5-(trifluoromethyl)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-3-chloro-2-nitro-5-(trifluoromethyl)benzene (1.0 eq) in absolute ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product may be pure enough for the next step, or it can be purified by column chromatography if necessary.
| Parameter | Typical Value |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Typical Yield | 85-95%[5] |
Step 4: Sandmeyer Iodination
In the final step, the amino group of 2-amino-1-bromo-3-chloro-5-(trifluoromethyl)benzene is converted to an iodo group via a Sandmeyer reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of the iodo-product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of phenolic byproducts. | 1. Ensure the amine is fully dissolved in the acidic solution before adding the diazotizing agent. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and iodination. 3. Add the diazonium salt solution to the iodide solution, rather than the other way around, to minimize reaction with water. |
| Formation of tar-like materials | Side reactions of the diazonium salt, such as coupling reactions. | Maintain a low temperature and ensure efficient stirring. The concentration of the diazonium salt should be kept low. |
| Product is difficult to purify | Presence of colored impurities and side products. | A thorough workup, including a wash with sodium thiosulfate solution to remove excess iodine, is important. Column chromatography is usually necessary for obtaining a pure product. |
Frequently Asked Questions (FAQs)
Q1: Is a copper catalyst necessary for the Sandmeyer iodination?
A1: Unlike the Sandmeyer reactions for introducing chloro and bromo groups, the iodination reaction with iodide ions (e.g., from KI) generally does not require a copper(I) catalyst. The iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.
Q2: What are the common side products in a Sandmeyer iodination?
A2: Common side products include the corresponding phenol (from reaction with water), azo compounds (from coupling of the diazonium salt with the starting amine or the product), and deaminated product (where the amino group is replaced by hydrogen).
Experimental Protocol
Materials:
-
2-Amino-1-bromo-3-chloro-5-(trifluoromethyl)benzene
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane
Procedure:
-
Dissolve 2-amino-1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq) in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, a dilute sodium thiosulfate solution (to remove excess iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
| Parameter | Typical Value |
| Temperature | 0-5 °C (diazotization), Room Temperature (iodination) |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-80% |
Logical Relationships in Troubleshooting
The following diagram illustrates a general troubleshooting workflow applicable to most steps in this synthesis.
Caption: A systematic approach to troubleshooting synthetic challenges.
References
Technical Support Center: Purification of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: Based on a likely multi-step synthesis starting from a substituted aniline, the most common impurities include:
-
Starting Materials: Unreacted precursors such as 2-bromo-4-chloro-6-(trifluoromethyl)aniline.
-
Intermediates: Incompletely halogenated intermediates, for instance, 1-bromo-3-chloro-5-(trifluoromethyl)benzene or 2-iodo-5-(trifluoromethyl)aniline.
-
Isomeric Byproducts: Other isomers formed during the halogenation steps.
-
Dehalogenated Species: Compounds where one of the halogen atoms has been removed during subsequent reaction or workup steps.
-
Azo Compounds: Colored impurities formed from side reactions of the diazonium salt intermediate during the iodination (Sandmeyer-type reaction).[1][2][3]
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A persistent color is often due to the presence of trace amounts of azo compounds, which are common byproducts in reactions involving diazonium salts.[1] These can typically be removed by recrystallization with the addition of activated charcoal or by column chromatography.
Q3: After purification, my NMR spectrum still shows peaks that do not correspond to the desired product. What should I do?
A3: If minor impurities remain after initial purification, a secondary purification step is recommended. Column chromatography is particularly effective for separating structurally similar compounds.[4] Careful selection of the eluent system is crucial for achieving high purity. It is also advisable to re-examine the NMR data to identify the structure of the impurity, which can provide clues about its origin and the best method for its removal.
Q4: Can I use distillation to purify this compound?
A4: While distillation is a common purification technique for liquids, it is generally not suitable for high-molecular-weight solid compounds like this compound due to their high boiling points and potential for decomposition at elevated temperatures. Recrystallization and column chromatography are the preferred methods.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Starting Material or Intermediates
-
Problem: The NMR or GC-MS analysis of your purified product indicates the presence of the starting aniline or other halogenated intermediates.
-
Cause: Incomplete reaction during one of the synthetic steps.
-
Solution:
Issue 2: Contamination with Isomeric Byproducts
-
Problem: You observe a mixture of isomers in your product analysis.
-
Cause: Lack of regioselectivity during the bromination or chlorination steps of the synthesis.
-
Solution:
-
Fractional Recrystallization: This technique can sometimes separate isomers if their crystal structures and solubilities are sufficiently different. It may require testing various solvents.
-
Preparative HPLC: For difficult separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Column Chromatography: A carefully optimized column chromatography system with a low-polarity eluent can often resolve isomers.
-
Issue 3: Colored Impurities
-
Problem: The final product is off-white, yellow, or brown instead of a pure white solid.
-
Cause: Formation of colored byproducts, such as azo compounds from the diazotization-iodination step.[1]
-
Solution:
-
Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[7] Allow the filtrate to cool and crystallize.
-
Column Chromatography: Colored impurities are often highly polar and will adhere strongly to the silica gel, allowing the desired, less polar product to be eluted first.
-
Experimental Protocols
Protocol 1: Column Chromatography for General Purification
-
Stationary Phase Selection: Use silica gel (60-120 mesh) as the stationary phase.
-
Eluent System Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point is a 99:1 hexane:ethyl acetate mixture. The ideal eluent system should provide a good separation of the product from impurities on a TLC plate.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization for Removal of Colored Impurities
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for halogenated aromatics include ethanol, methanol, or mixed solvent systems like ethanol/water.[8]
-
Dissolution: Place the crude, colored product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization: Add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Impurities Removed |
| Single Recrystallization | 95-98% | 70-85% | Insoluble impurities, some colored compounds |
| Recrystallization with Charcoal | >98% | 65-80% | Colored impurities (azo compounds), polar impurities |
| Column Chromatography | >99% | 50-75% | Isomers, starting materials, intermediates |
Logical Workflow for Purification
Below is a diagram illustrating the decision-making process for the purification of this compound.
Caption: Purification workflow for this compound.
References
- 1. reddit.com [reddit.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Aromatic iodination: a new investigation on the nature of the mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]
Technical Support Center: Synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to produce this compound?
A common and efficient strategy involves a multi-step synthesis starting from a commercially available precursor, 3-Bromo-5-chlorobenzotrifluoride. This approach is generally preferred over building the molecule from simpler precursors like aniline, as it reduces the number of synthetic steps and avoids the use of highly toxic reagents. The key transformation is the regioselective iodination at the 2-position.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges in this synthesis are:
-
Low Reactivity of the Aromatic Ring: The presence of three electron-withdrawing groups (bromo, chloro, and trifluoromethyl) deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution.
-
Regioselectivity of Iodination: Introducing the iodine atom specifically at the 2-position, between the bromo and chloro substituents, can be challenging. Steric hindrance and the directing effects of the existing substituents must be carefully managed to avoid the formation of undesired isomers.
-
Product Purification: Separating the desired product from unreacted starting materials and any isomeric byproducts can be difficult due to their similar physical properties.
Q3: What are the directing effects of the substituents on the benzene ring in this synthesis?
The directing effects of the substituents are crucial for predicting the outcome of the iodination step:
-
Trifluoromethyl (-CF3) group: This is a strong electron-withdrawing group and a meta-director.
-
Bromo (-Br) and Chloro (-Cl) groups: These are deactivating but ortho, para-directing groups.
In the starting material, 3-Bromo-5-chlorobenzotrifluoride, the positions ortho to the bromine and chlorine atoms are the most activated for electrophilic substitution. The position between the bromine and chlorine (C2) is sterically hindered but electronically favored for substitution.
Troubleshooting Guides
Issue 1: Low Yield in the Iodination Step
Low yield in the iodination of 3-Bromo-5-chlorobenzotrifluoride is a common issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solutions |
| Insufficiently reactive iodinating agent | Use a more potent iodinating agent. N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid is a common choice. Iodine monochloride (ICl) can also be effective. |
| Poor regioselectivity | To enhance regioselectivity for the desired 2-iodo isomer, consider a directed ortho-metalation (DoM) approach. This involves deprotonation at the 2-position with a strong base like n-butyllithium (n-BuLi) followed by quenching with an iodine source (e.g., I₂). |
| Incomplete reaction | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. |
| Product degradation | The product may be sensitive to the reaction conditions. If using a strong acid, consider using a milder catalyst or a lower reaction temperature. |
Issue 2: Formation of Multiple Isomers
The formation of isomeric byproducts is a significant challenge that can complicate purification and reduce the overall yield.
| Potential Cause | Recommended Solutions |
| Lack of regiocontrol in electrophilic substitution | As mentioned, directed ortho-metalation (DoM) offers superior regiocontrol compared to standard electrophilic aromatic substitution. |
| Side reactions | The choice of solvent and temperature can influence the formation of side products. A non-polar solvent may be preferable for DoM to minimize side reactions. |
| Sub-optimal starting material purity | Ensure the purity of the starting 3-Bromo-5-chlorobenzotrifluoride, as impurities can lead to the formation of unexpected byproducts. |
Experimental Protocols
Protocol 1: Electrophilic Iodination using N-Iodosuccinimide (NIS)
This protocol is a standard method for the iodination of deactivated aromatic rings.
Materials:
-
3-Bromo-5-chlorobenzotrifluoride
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-5-chlorobenzotrifluoride (1.0 eq) in dichloromethane.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Directed ortho-Metalation (DoM) and Iodination
This protocol offers higher regioselectivity for the synthesis of the target molecule.
Materials:
-
3-Bromo-5-chlorobenzotrifluoride
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve 3-Bromo-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the lithiated intermediate at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Alternative synthetic routes to the target compound.
Caption: Troubleshooting guide for low reaction yield.
Technical Support Center: 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. It also offers troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of the compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep it away from heat sources, open flames, and incompatible substances such as strong oxidizing agents.[1] The compound should be stored in a tightly sealed, corrosion-resistant container to prevent potential degradation.[1]
Q2: What is the expected stability of this compound?
Q3: What are the signs of degradation for this compound?
A3: Visual signs of degradation for halogenated aromatic compounds can include a change in color or the appearance of solid precipitates in a liquid sample. Chemically, degradation may manifest as the appearance of new peaks in analytical tests like NMR or chromatography, indicating the formation of impurities.
Q4: In what order do the halogens react in cross-coupling reactions?
A4: For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, the general order of reactivity for the carbon-halogen bonds is C-I > C-Br > C-Cl.[3][4] This differential reactivity allows for selective, stepwise functionalization of the molecule.
Q5: Is the trifluoromethyl group stable under typical cross-coupling conditions?
A5: Yes, the trifluoromethyl group is generally very stable and is not expected to react under standard palladium-catalyzed cross-coupling conditions.[2]
Stability and Storage Data
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, ambient temperature. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent moisture and air exposure. | General Best Practice |
| Light Sensitivity | Store in a dark place, protected from light, as some aryl halides can be light-sensitive. | General Best Practice |
| Moisture | Store in a dry environment. The compound should be handled in a glovebox or under anhydrous conditions if used in moisture-sensitive reactions. | General Best Practice |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Container Type | Tightly-sealed, corrosion-resistant container. | [1] |
Troubleshooting Guides
Guide 1: Troubleshooting Selective Suzuki-Miyaura Cross-Coupling Reactions
This guide addresses common issues encountered during selective Suzuki-Miyaura cross-coupling reactions involving this compound.
Issue 1: No or Low Conversion to the Desired Product
-
Possible Cause 1: Catalyst Inactivity.
-
Troubleshooting:
-
Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source.
-
Select an appropriate ligand. For polyhalogenated substrates, bulky, electron-rich phosphine ligands often improve catalytic activity.
-
Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst.
-
-
-
Possible Cause 2: Incorrect Reaction Conditions.
-
Troubleshooting:
-
Optimize the reaction temperature. While the C-I bond is the most reactive, some reactions may require heating to proceed at a reasonable rate.
-
Ensure the base is appropriate for the reaction and is of high purity. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Use anhydrous solvents, as water can interfere with the reaction, although in some cases, a co-solvent system with water can be beneficial.
-
-
Issue 2: Loss of Selectivity (Reaction at Multiple Halogen Sites)
-
Possible Cause 1: Reaction Conditions are too Harsh.
-
Troubleshooting:
-
Lower the reaction temperature to favor the more reactive C-I bond.
-
Reduce the reaction time and monitor the progress closely using TLC or GC/LC-MS.
-
-
-
Possible Cause 2: Incorrect Choice of Catalyst/Ligand.
-
Troubleshooting:
-
Some catalyst/ligand systems may exhibit lower selectivity. Screen different palladium catalysts and phosphine ligands to find the optimal combination for selective coupling at the iodine position.
-
-
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This is a general starting protocol and may require optimization.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature and increase if necessary) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.
References
- 1. This compound Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes - Soft Matter (RSC Publishing) [pubs.rsc.org]
troubleshooting failed reactions involving 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Failed Reactions
Question: My cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound is not working. What are the initial checks I should perform?
Answer:
When a cross-coupling reaction fails, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the primary aspects to investigate:
-
Reagent Quality:
-
Aryl Halide Purity: Ensure the this compound is pure and free from contaminants that could poison the catalyst.
-
Catalyst Activity: The palladium catalyst and any co-catalysts (e.g., copper(I) iodide in Sonogashira coupling) can degrade over time. Use a fresh batch or a recently purchased catalyst. The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition.[1][2]
-
Solvent and Base Quality: Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst and lead to undesirable side reactions, such as Glaser-type homocoupling in Sonogashira reactions.[1] Ensure the base is dry and of the appropriate strength for the specific reaction.
-
-
Reaction Conditions:
-
Inert Atmosphere: These reactions are often sensitive to oxygen. It is critical to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]
-
Temperature: The optimal temperature can vary significantly. Aryl iodides are the most reactive and may react at room temperature, while aryl bromides often require heating.[1] If you are targeting the less reactive bromine or chlorine sites, higher temperatures may be necessary.
-
A logical workflow for troubleshooting a failed reaction is presented below.
Caption: Troubleshooting workflow for failed cross-coupling reactions.
Question: I am observing a mixture of products from my reaction. How can I improve the selectivity?
Answer:
The differential reactivity of the halogen atoms in this compound is the key to achieving selectivity. The general order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1] This inherent difference allows for site-selective reactions.
-
Targeting the C-I Bond: Coupling at the iodine position is generally the most facile. To favor this, you can often use milder reaction conditions (e.g., lower temperatures, less reactive catalysts).
-
Targeting the C-Br Bond: After the C-I position has been functionalized, or if you wish to target the C-Br bond directly in the presence of the C-I bond (which is challenging), more forcing conditions may be required. This could involve higher temperatures or more active catalyst systems.
-
Targeting the C-Cl Bond: The C-Cl bond is the least reactive.[3] Reactions at this site typically require specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald ligands) and higher temperatures.[3]
The following diagram illustrates the reactivity hierarchy.
Caption: Reactivity hierarchy of carbon-halogen bonds.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to react first in a cross-coupling reaction?
A1: The carbon-iodine (C-I) bond is the most reactive and will typically undergo oxidative addition to the palladium catalyst first under standard cross-coupling conditions. The general reactivity trend is I > Br > Cl.[1]
Q2: I am observing significant amounts of a homocoupled byproduct. How can I minimize this?
A2: Homocoupling, particularly of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions (Glaser coupling), is a common side reaction.[1][4] To minimize it:
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Ensure rigorous exclusion of oxygen from your reaction.
-
In Sonogashira couplings, consider a copper-free protocol, as the copper co-catalyst can promote alkyne homocoupling.[1]
-
For Suzuki reactions, the presence of Pd(II) species can promote homocoupling of boronic acids. Ensure your Pd(0) catalyst is active.[4]
Q3: My reaction is giving a low yield, and I suspect dehalogenation of my starting material. What can I do?
A3: Dehalogenation is a side reaction where the halogen atom is replaced by a hydrogen atom.[4] This can occur after oxidative addition, where the palladium complex may react with a hydrogen source in the reaction mixture. To mitigate this:
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Ensure your reagents, particularly the base and solvent, are free of water and other protic impurities.
-
Screen different bases. Some bases are more prone to facilitating dehalogenation.
-
Optimize the ligand-to-metal ratio, as this can influence the stability of the catalytic species.
Q4: Can I perform sequential cross-couplings on this molecule?
A4: Yes, the differential reactivity of the halogens makes this molecule an excellent substrate for sequential cross-couplings. A common strategy is to first perform a reaction at the most reactive C-I site under mild conditions, purify the mono-functionalized product, and then subject it to a second coupling reaction at the C-Br site under more forcing conditions.
Quantitative Data Summary
The following tables provide representative conditions for common cross-coupling reactions. Note that these are starting points, and optimization may be required for your specific substrate combination.
Table 1: Representative Conditions for Sonogashira Coupling
| Parameter | Condition for C-I Coupling | Condition for C-Br Coupling |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂ (5-10 mol%) |
| Cu Co-catalyst | CuI (4-10 mol%) | CuI (10-20 mol%) |
| Base | Triethylamine or Diisopropylamine | Triethylamine or Diisopropylamine |
| Solvent | THF or DMF | Toluene or Dioxane |
| Temperature | Room Temperature to 60 °C | 80 °C to 110 °C |
| Typical Yield | > 85% | 60-80% |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition for C-I Coupling | Condition for C-Br Coupling |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ or XPhos Pd G3 (2-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ or CsF |
| Solvent System | Toluene/H₂O or Dioxane/H₂O | Toluene or Dioxane |
| Temperature | 80 °C to 100 °C | 100 °C to 120 °C |
| Typical Yield | > 90% | 75-90% |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition for C-Br Coupling | Condition for C-Cl Coupling |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ or G4-XPhos-Pd (2-4 mol%) |
| Ligand | XPhos or RuPhos (4-8 mol%) | XPhos or BrettPhos (4-8 mol%) |
| Base | NaOtBu or K₃PO₄ | LHMDS or NaOtBu |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 100 °C to 110 °C | 110 °C to 130 °C |
| Typical Yield | 70-95% | 50-85% |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C-I Position
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed THF or DMF via syringe, followed by the terminal alkyne (1.1 equiv.) and triethylamine (2.0-3.0 equiv.).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position
-
In a round-bottom flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add a degassed solvent mixture, such as toluene and water (4:1 ratio).
-
Heat the mixture to 90-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product via column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C-Br Position (assuming C-I is already functionalized)
-
To an oven-dried reaction vial, add the mono-functionalized aryl bromide (1.0 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand like XPhos (0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Seal the vial with a septum cap, then evacuate and backfill with argon.
-
Add the amine (1.2 equiv.) followed by anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction's progress. These reactions can take 12-24 hours.
-
After cooling, quench the reaction by adding water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during cross-coupling experiments with 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the three halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is primarily dictated by their bond dissociation energies. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[1] Therefore, for this compound, the C-I bond is the most reactive and will preferentially undergo oxidative addition to the palladium catalyst under milder conditions. The C-Br bond is of intermediate reactivity, and the C-Cl bond is the least reactive, typically requiring more forcing conditions and specialized catalyst systems for activation.
Q2: How does the trifluoromethyl (-CF3) group influence the cross-coupling reaction?
A2: The trifluoromethyl group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the aryl halide. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle. The position of the -CF3 group can also exert steric effects that may influence the regioselectivity of the coupling, especially in substrates with multiple potential reaction sites.[2]
Q3: Which are the most common cross-coupling reactions performed on this type of polyhalogenated substrate?
A3: The most common and versatile cross-coupling reactions for polyhalogenated aryl compounds include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are widely used for the formation of C-C and C-N bonds, respectively, and are foundational in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1]
Q4: Is it possible to achieve selective mono-coupling at the iodine position?
A4: Yes, selective mono-coupling at the C-I position is the most straightforward transformation for this substrate due to the significantly higher reactivity of the C-I bond compared to the C-Br and C-Cl bonds. By using mild reaction conditions, carefully controlling the stoichiometry of the coupling partner, and choosing an appropriate catalyst system, the reaction can be stopped after the initial coupling at the iodine position.
Q5: How can I achieve sequential cross-coupling at the different halogen positions?
A5: Sequential cross-coupling is a powerful strategy for the synthesis of multi-substituted arenes from polyhalogenated precursors. The process involves a stepwise functionalization, starting with the most reactive halogen. For this compound, the typical sequence would be:
-
C-I Coupling: Functionalize the iodo position under mild conditions.
-
C-Br Coupling: Isolate the product from the first step and then subject it to a second cross-coupling under more forcing conditions to react at the bromo position.
-
C-Cl Coupling: If desired, the chloro position can be functionalized last, which usually requires highly active catalyst systems and even more forcing conditions.
Troubleshooting Guides
Problem 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the use of a high-quality palladium precatalyst or generate the active Pd(0) species in situ effectively. For challenging couplings, consider using pre-formed, air-stable precatalysts. |
| Inappropriate Ligand | The choice of ligand is critical. For C-I couplings, standard phosphine ligands like PPh₃ may suffice. For less reactive C-Br and especially C-Cl bonds, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary. |
| Ineffective Base | The base plays a crucial role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Sonogashira and Buchwald-Hartwig reactions, bases like Et₃N, DBU, or NaOtBu are often used. |
| Low Reaction Temperature | While C-I couplings can often proceed at or near room temperature, C-Br and C-Cl couplings typically require heating. Incrementally increase the reaction temperature (e.g., in 20 °C intervals) and monitor the progress. |
| Poor Solvent Choice | Ensure the solvent is appropriate for the reaction type and is anhydrous and deoxygenated. Common solvents include toluene, dioxane, THF, and DMF. For Suzuki couplings, the addition of a small amount of water can be beneficial. |
Problem 2: Lack of Selectivity (Multiple Couplings Occur)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Too Forcing | To achieve selective mono-coupling at the C-I position, use the mildest possible conditions. This includes lower temperatures, shorter reaction times, and a less active catalyst system if necessary. |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner for mono-functionalization. A large excess can promote further reactions at the less reactive sites. |
| Highly Active Catalyst | If a highly active catalyst system is leading to over-reaction, consider switching to a less reactive catalyst/ligand combination for the initial C-I coupling. |
Problem 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Homocoupling of the coupling partner (e.g., boronic acids in Suzuki coupling or alkynes in Sonogashira coupling) is often promoted by the presence of oxygen. Ensure the reaction mixture and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inefficient Transmetalation | In Suzuki reactions, ensure the base is adequate to facilitate the formation of the boronate complex for efficient transmetalation. In Sonogashira reactions, the use of a copper co-catalyst (e.g., CuI) can promote the desired cross-coupling over alkyne homocoupling (Glaser coupling). |
| Presence of a Hydride Source | Dehalogenation can occur in the presence of a base and a hydrogen source (e.g., from the solvent or impurities). Use anhydrous solvents and bases. |
Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for the selective cross-coupling at the C-I and C-Br positions of this compound based on analogous systems.
Table 1: Selective Coupling at the C-I Position
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/H₂O | 80-100 | 85-95 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | THF/DMF | RT - 60 | 80-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | Dioxane | 80-100 | 75-90 |
Table 2: Selective Coupling at the C-Br Position (after C-I functionalization)
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-4) | SPhos (4-8) | K₃PO₄ (3) | Toluene/H₂O | 100-120 | 70-85 |
| Sonogashira | Pd(OAc)₂ (2-4) | XPhos (4-8) | Cs₂CO₃ (2) | Dioxane | 100-120 | 65-80 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-4) | RuPhos (4-8) | NaOtBu (1.5) | Toluene | 100-110 | 70-85 |
Note: These are starting recommendations. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the most reactive C-I position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous Na₂SO₄ or MgSO₄
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Add degassed toluene (10 mL) and degassed deionized water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol outlines a procedure for the selective coupling of a terminal alkyne at the C-I position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and Et₃N (3 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Generalized workflow for cross-coupling reactions.
References
Technical Support Center: Scale-up Synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield or Incomplete Iodination
-
Question: My reaction shows a low yield of the final product, this compound, with a significant amount of the starting material, 1-Bromo-3-chloro-5-(trifluoromethyl)benzene, remaining. What could be the cause?
-
Answer: Incomplete iodination is a common issue. Potential causes include:
-
Insufficient Reagent: The molar ratio of the iodinating agent (e.g., N-Iodosuccinimide (NIS) or iodine monochloride (ICl)) may be too low for a complete reaction on a larger scale.
-
Poor Activation: The Lewis acid or Brønsted acid catalyst may not be sufficiently active or may have degraded.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Scale-up reactions often require longer reaction times than laboratory-scale experiments.
-
Temperature Control: The reaction temperature may be too low, leading to a sluggish reaction rate.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Gradually increase the molar equivalents of the iodinating agent and catalyst in small increments.
-
Verify Catalyst Quality: Use a fresh, anhydrous catalyst.
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) and extend the reaction time until the starting material is consumed.
-
Optimize Temperature: Carefully increase the reaction temperature in small increments, while monitoring for the formation of side products.
-
Issue 2: Formation of Isomeric Impurities
-
Question: I am observing the formation of significant amounts of isomeric byproducts. How can I improve the regioselectivity of the iodination step?
-
Answer: The directing effects of the existing substituents (bromo, chloro, and trifluoromethyl groups) dictate the position of iodination.[1][2] The formation of isomers suggests that the desired regioselectivity is not being achieved.
-
Steric Hindrance: On a larger scale, steric hindrance can become more pronounced, potentially favoring substitution at less hindered positions.
-
Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of electrophilic aromatic substitution reactions.[3]
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents to find one that maximizes the desired regioselectivity.
-
Catalyst Optimization: Evaluate different Lewis or Brønsted acid catalysts.
-
Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable product.
-
Issue 3: Difficult Purification of the Final Product
-
Question: I am having difficulty purifying the final product. Recrystallization is resulting in low recovery or the product is still impure. What are my options?
-
Answer: Purification challenges at scale are common, especially with crystalline products that may co-precipitate with impurities.
-
Inappropriate Recrystallization Solvent: The chosen solvent system may not be optimal for selectively crystallizing the desired product while leaving impurities in the mother liquor.
-
Presence of Close-Boiling Impurities: If the impurities have similar physical properties to the product, simple recrystallization may be ineffective.
Troubleshooting Steps:
-
Solvent System Screening for Recrystallization: Systematically screen a range of single and mixed solvent systems to find the optimal conditions for recrystallization.[4]
-
Slurry Wash: Before recrystallization, washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be effective.
-
Chromatographic Purification: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly at a large scale. Consider using a shorter plug of silica gel to remove polar impurities.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for the preparation of this compound?
-
A1: A common approach involves the direct iodination of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene using an electrophilic iodinating agent such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of an acid catalyst. The starting material can be synthesized from 3-chloro-5-(trifluoromethyl)aniline through diazotization followed by a Sandmeyer reaction to introduce the bromine.
-
-
Q2: What are the key safety considerations for the scale-up of this synthesis?
-
A2: Key safety considerations include:
-
Handling of Halogenating Agents: Reagents like bromine and iodine monochloride are corrosive and toxic. Ensure proper personal protective equipment (PPE) is used and the reaction is conducted in a well-ventilated area.
-
Exothermic Reactions: The halogenation step can be exothermic. Implement controlled addition of reagents and have an adequate cooling system in place to manage the reaction temperature.
-
Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is properly vented.
-
Trifluoromethyl Group Stability: While generally stable, some reactions involving trifluoromethyl-substituted aromatics, particularly Grignard reagent formation, can be highly reactive and potentially explosive under certain conditions.[5][6] A thorough safety assessment is crucial before scaling up.
-
-
-
Q3: How can I monitor the progress of the iodination reaction?
-
A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative information on the relative amounts of starting material, product, and any byproducts.
-
-
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Scale-up Consideration |
| Starting Material | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Ensure high purity (>98%) to avoid side reactions. |
| Iodinating Agent | N-Iodosuccinimide (NIS) or Iodine monochloride (ICl) | ICl can be more cost-effective for large scale. |
| Catalyst | Trifluoroacetic acid or Sulfuric acid | Ensure catalyst is anhydrous and used in appropriate molar ratios. |
| Solvent | Acetonitrile or Dichloromethane | Consider solvent recovery and recycling for scale-up. |
| Reaction Temperature | 0 °C to room temperature | Monitor for exotherms; may require jacketed reactor for cooling. |
| Reaction Time | 2-6 hours | May need to be extended; monitor for completion. |
| Typical Yield | 70-90% | Yields may be lower on scale-up; optimization is key. |
Experimental Protocols
Key Experiment: Iodination of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene
-
Objective: To synthesize this compound via electrophilic iodination.
-
Materials:
-
1-Bromo-3-chloro-5-(trifluoromethyl)benzene
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 1-Bromo-3-chloro-5-(trifluoromethyl)benzene in acetonitrile.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-Iodosuccinimide (NIS) portion-wise, maintaining the internal temperature below 10 °C.
-
Add trifluoroacetic acid dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[4]
-
Visualizations
References
Validation & Comparative
Characterization of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene: A Comparative Spectroscopic Guide
For Immediate Release
This guide provides a detailed spectroscopic characterization of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a polysubstituted aromatic compound with significant potential in organic synthesis and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive, illustrative analysis based on established principles and comparative data from structurally related molecules. The guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this and similar compounds.
Spectroscopic Analysis: A Comparative Approach
The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This section outlines the expected spectral characteristics and compares them with those of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen and trifluoromethyl substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display eight unique signals, one for each of the six aromatic carbons, one for the trifluoromethyl carbon, and one for any carbon in the solvent. The chemical shifts of the aromatic carbons are significantly influenced by the electronegativity and position of the substituents. Carbons directly bonded to halogens will exhibit characteristic shifts, and the trifluoromethyl group will also have a notable effect on the chemical shifts of adjacent carbons.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key indicator of the electronic environment of the CF₃ group.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound and Comparison with Related Compounds
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
| This compound (Predicted) | ~7.8-8.2 (2H, m) | ~95 (C-I), ~120 (C-Br), ~123 (q, J ≈ 272 Hz, CF₃), ~125 (CH), ~130 (CH), ~132 (C-Cl), ~135 (C-CF₃) | ~ -63 (s, 3F) |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 7.68 (s, 1H), 7.75 (s, 1H), 7.88 (s, 1H) | Not available | Not available |
| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | Not available | Not available | Not available |
| 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | Not available | Not available | Not available |
| Benzotrifluoride | 7.35-7.55 (m, 5H) | 124.5 (q, J=272 Hz, CF₃), 125.4 (q, J=4 Hz, C-3,5), 128.9 (C-2,6), 131.0 (C-4), 131.9 (q, J=32 Hz, C-1) | -63.72 (s, 3F) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak will be characteristic of the presence of bromine and chlorine atoms. Fragmentation will likely involve the loss of halogen atoms and the trifluoromethyl group.
Table 2: Predicted Mass Spectrometry Data for this compound and Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
| This compound (Predicted) | C₇H₂BrClF₃I | 414.25 | 414 [M]⁺ , 385 [M-Cl]⁺, 335 [M-Br]⁺, 287 [M-I]⁺, 345 [M-CF₃]⁺ |
| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | C₇H₃BrClF₃ | 259.45 | 259 [M]⁺ , 224 [M-Cl]⁺, 180 [M-Br]⁺, 190 [M-CF₃]⁺ |
| 1-Bromo-3-iodobenzene | C₆H₄BrI | 282.90 | 283 [M]⁺ , 204 [M-Br]⁺, 156 [M-I]⁺ |
| 1-Chloro-4-iodobenzene | C₆H₄ClI | 238.45 | 238 [M]⁺ , 203 [M-Cl]⁺, 111 [M-I]⁺ |
Experimental Protocols
Standard protocols for acquiring high-quality NMR and MS data for halogenated aromatic compounds are provided below.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
¹H NMR : Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment. The spectral width should be set to cover the aromatic region (typically 0-10 ppm).
-
¹³C NMR : Acquire the spectrum on a 100 MHz or higher spectrometer. Use a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (0-200 ppm) is necessary.
-
¹⁹F NMR : Acquire the spectrum on a spectrometer with a fluorine probe (e.g., 376 MHz for a 400 MHz ¹H instrument). A standard single-pulse experiment with proton decoupling is typically used. The spectral width should be set to encompass the expected chemical shift of the trifluoromethyl group.
Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis : Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500 to observe the molecular ion and key fragment ions.
Visualizing the Analytical Workflow and Fragmentation
To further clarify the characterization process, the following diagrams illustrate the logical workflow and a plausible fragmentation pathway.
A Comparative Guide to Halogen Reactivity in 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For researchers and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. The molecule 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene presents a versatile scaffold, with three distinct halogen atoms—iodine, bromine, and chlorine—offering multiple points for chemical modification. The strategic selection of reaction conditions allows for the targeted substitution of one halogen over the others, a critical capability in the synthesis of complex molecules.
This guide provides an objective comparison of the reactivity of the iodo, bromo, and chloro substituents in this specific molecule across different reaction classes. The analysis is supported by established chemical principles and data from analogous systems.
General Principles of Reactivity
The reactivity of the halogens on the benzene ring is dictated by two primary factors: the nature of the reaction and the electronic environment of the ring.
-
Carbon-Halogen (C-X) Bond Strength : In metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the metal center. This process is governed by the C-X bond dissociation energy, which follows the trend C-Cl > C-Br > C-I.[1][2] Consequently, the reactivity of aryl halides in these reactions is the inverse: Aryl-I > Aryl-Br > Aryl-Cl.[2][3]
-
Electronic Effects : The trifluoromethyl (-CF3) group is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[4][5] This activation is most pronounced when the halogen is positioned ortho or para to the -CF3 group, as this allows for the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance.[6][7] In this compound:
-
The Bromo group is para to the -CF3 group.
-
The Chloro group is ortho to the -CF3 group.
-
The Iodo group is meta to the -CF3 group.
-
Therefore, the bromo and chloro positions are significantly activated for SNAr, while the iodo position is not.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
In widely used transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, the reactivity is dominated by the C-X bond strength. This allows for highly selective, stepwise functionalization of the molecule. The general reactivity order is Iodo > Bromo > Chloro.[8][9][10]
By carefully controlling reaction conditions (e.g., temperature, catalyst loading), one can achieve selective coupling at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations.[3]
Data Presentation: Cross-Coupling Reactivity
| Reaction Type | Target Halogen | Relative Reactivity | Typical Conditions | Expected Outcome |
| Suzuki-Miyaura | Iodo | Highest | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 60-80°C | High yield of C-I coupling product.[11] |
| Bromo | Intermediate | Pd(dppf)Cl₂, CsF, Dioxane, 90-110°C | Coupling occurs after Iodo; requires more forcing conditions. | |
| Chloro | Lowest | Bulky phosphine ligands (e.g., XPhos), strong base, >120°C | Requires specialized, highly active catalyst systems.[10] | |
| Sonogashira | Iodo | Highest | Pd(PPh₃)₄, CuI, Et₃N, Room Temp - 50°C | Facile coupling with terminal alkynes at the C-I bond.[8][9] |
| Bromo | Intermediate | PdCl₂(PPh₃)₂, CuI, Base, 70-100°C | Higher temperatures needed compared to the iodo-coupling.[9] | |
| Buchwald-Hartwig | Iodo | Highest | Pd₂(dba)₃, Ligand (e.g., BINAP), NaOt-Bu, 80°C | Efficient amination at the C-I position.[12] |
| Bromo | Intermediate | Pd₂(dba)₃, Ligand (e.g., XPhos), K₃PO₄, 100-120°C | More robust conditions required for C-Br amination. |
Experimental Protocols: Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol describes a representative procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with the iodo position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-aryl-1-bromo-3-chloro-5-(trifluoromethyl)benzene product.
Mandatory Visualization: Cross-Coupling Catalytic Cycle
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene and Other Polyhalogenated Benzenes for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Polyhalogenated benzenes are a class of versatile reagents that offer multiple points for functionalization, enabling the construction of diverse compound libraries. This guide provides a comparative analysis of 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene against other polyhalogenated benzenes, focusing on its physicochemical properties, reactivity in cross-coupling reactions, and strategic applications in medicinal chemistry.
Physicochemical Properties: A Comparative Overview
The unique substitution pattern of this compound imparts specific physicochemical properties that are advantageous in organic synthesis and drug design. The presence of a trifluoromethyl group, a common moiety in pharmaceuticals, can significantly influence lipophilicity, metabolic stability, and binding affinity.[1][2] The following table compares the properties of the title compound with other relevant polyhalogenated benzenes.
| Property | This compound | 1-Bromo-3-chloro-5-iodobenzene[3] | 1-Bromo-3-iodo-5-(trifluoromethyl)benzene[4] | 1,3-Dibromo-5-iodobenzene |
| Molecular Formula | C₇H₂BrClFI₃ | C₆H₃BrClI | C₇H₃BrF₃I | C₆H₃Br₂I |
| Molecular Weight ( g/mol ) | 415.25 | 317.35 | 394.89 | 361.80 |
| Melting Point (°C) | No data available | 80-82[5] | No data available | 93-95 |
| Boiling Point (°C) | No data available | No data available | No data available | 285 |
| Calculated logP | 4.85 (Predicted) | 3.9[3] | 4.99 (Predicted) | 4.38 (Predicted) |
Comparative Reactivity in Cross-Coupling Reactions
The primary utility of polyhalogenated benzenes in synthesis lies in their differential reactivity, which allows for selective, sequential functionalization. The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is generally I > Br > Cl.[6] This predictable reactivity hierarchy is the cornerstone of synthetic strategies involving these substrates.
The electron-withdrawing nature of the trifluoromethyl group can further influence the reactivity of the C-X bonds by altering the electron density of the aromatic ring.[1] This can enhance the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
Below is a logical workflow for the sequential functionalization of this compound.
Caption: Sequential functionalization of this compound.
Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the selective Suzuki-Miyaura cross-coupling reaction at the iodine position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe, followed by the palladium catalyst.
-
Continue to purge the reaction mixture with the inert gas for an additional 5 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The choice of catalyst, ligand, base, and solvent may need to be optimized for different arylboronic acids and to achieve selectivity for the C-Br or C-Cl bond in subsequent steps.
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a well-established bioisostere for other chemical groups and can enhance a drug candidate's metabolic stability and cell permeability.[1] Polyhalogenated benzenes, particularly those containing a trifluoromethyl group, serve as valuable scaffolds for the synthesis of novel therapeutic agents. The ability to introduce different substituents in a controlled manner allows for the fine-tuning of a molecule's structure-activity relationship (SAR).
The strategic placement of different halogens on the benzene ring allows for the creation of a diverse library of compounds from a single starting material. This is highly advantageous in the lead optimization phase of drug discovery, where rapid synthesis of analogues is crucial for identifying potent and selective drug candidates. The halogen atoms themselves can also participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[7][8][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-3-iodo-5-trifluoromethyl-benzene | CAS#:481075-59-6 | Chemsrc [chemsrc.com]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
analysis of reaction byproducts of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
A Comparative Analysis of Reaction Byproducts for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in Cross-Coupling Reactions
For researchers and professionals in drug development and organic synthesis, the strategic functionalization of complex aromatic scaffolds is paramount. The polyhalogenated and electron-deficient nature of this compound presents both opportunities for selective synthesis and challenges in controlling byproduct formation. This guide provides a comparative analysis of common cross-coupling reactions with this substrate, focusing on expected byproducts and supported by experimental data from analogous systems.
Executive Summary
The reactivity of the carbon-halogen bonds in this compound in palladium-catalyzed cross-coupling reactions is expected to follow the general trend of C-I > C-Br > C-Cl. This selectivity allows for sequential functionalization, a valuable tool in the synthesis of complex molecules. However, several side reactions can occur, leading to a range of byproducts that can complicate purification and reduce yields. The most common byproducts include homocoupling products of the organometallic reagent, dehalogenated starting material, and products from reaction at less reactive halogen sites. The choice of catalyst, ligands, base, and solvent plays a crucial role in minimizing these unwanted reactions.
Comparison of Key Cross-Coupling Reactions
The following sections detail the expected major products and potential byproducts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound. While specific experimental data for this exact molecule is limited in publicly available literature, the analysis is based on established principles of cross-coupling reactions on similar polyhalogenated and electron-deficient aromatic compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. Given the reactivity of the halogens, the selective coupling at the iodine position is the most probable outcome.
Expected Major Product: 2-Aryl-1-bromo-3-chloro-5-(trifluoromethyl)benzene
Potential Byproducts:
-
Homocoupling of Boronic Acid: Formation of a biaryl compound derived from the boronic acid reagent is a common byproduct, especially at higher temperatures or with less active catalysts.
-
Dehalogenation: Reduction of one or more of the carbon-halogen bonds can lead to the formation of 1-bromo-3-chloro-5-(trifluoromethyl)benzene or other dehalogenated species.
-
Double Coupling: Reaction at both the iodo and bromo positions can occur, particularly with a large excess of the boronic acid and prolonged reaction times.
-
Protodeboronation: The boronic acid can be converted to the corresponding arene, reducing the efficiency of the desired coupling.
| Byproduct Type | Formation Mechanism | Mitigation Strategies |
| Homocoupling of Boronic Acid | Reductive elimination of two organoboron-derived groups from the palladium center. | Use of appropriate ligands, careful control of stoichiometry and temperature. |
| Dehalogenation | β-hydride elimination from alkyl-palladium intermediates or reaction with trace water/base. | Use of anhydrous solvents and inert atmosphere. |
| Double Coupling | Subsequent oxidative addition and coupling at the C-Br bond after initial C-I coupling. | Control of stoichiometry, reaction time, and temperature. |
| Protodeboronation | Hydrolysis of the boronic acid, often base-mediated. | Use of appropriate base and solvent system. |
Heck Coupling
The Heck reaction couples the aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reaction is expected to be most facile at the C-I bond.
Expected Major Product: 1-Bromo-3-chloro-2-(alkenyl)-5-(trifluoromethyl)benzene
Potential Byproducts:
-
Double Arylation of Alkene: Reaction of the initial product with another molecule of the aryl halide.
-
Isomerization of the Alkene: Migration of the double bond in the product can occur under the reaction conditions.
-
Reduction of the Alkene: The double bond of the alkene can be reduced.
-
Dehalogenation: As in other palladium-catalyzed reactions, loss of a halogen from the starting material can be a side reaction.
| Byproduct Type | Formation Mechanism | Mitigation Strategies |
| Double Arylation | Subsequent Heck reaction on the product. | Control of stoichiometry and reaction time. |
| Alkene Isomerization | Palladium-hydride catalyzed isomerization. | Choice of appropriate ligands and reaction conditions. |
| Alkene Reduction | Transfer hydrogenation from solvent or other reagents. | Careful selection of solvent and reagents. |
| Dehalogenation | Reductive processes involving the palladium catalyst. | Use of high-purity reagents and inert atmosphere. |
Sonogashira Coupling
The Sonogashira coupling involves the reaction of the aryl halide with a terminal alkyne. High selectivity for the C-I bond is anticipated.
Expected Major Product: 1-Bromo-3-chloro-2-(alkynyl)-5-(trifluoromethyl)benzene
Potential Byproducts:
-
Glaser Coupling (Homocoupling of Alkyne): Dimerization of the terminal alkyne to form a diyne is a very common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst.
-
Dehalogenation: Reduction of the starting material.
-
Reaction at C-Br: Although less favorable, coupling at the C-Br position can occur, especially if the C-I position is sterically hindered or under forcing conditions.
| Byproduct Type | Formation Mechanism | Mitigation Strategies |
| Glaser Coupling | Oxidative coupling of the terminal alkyne, catalyzed by the copper(I) co-catalyst. | Use of copper-free Sonogashira protocols, careful control of reaction conditions, and use of an amine base. |
| Dehalogenation | Reductive pathways involving the catalyst or impurities. | Use of purified reagents and inert atmosphere. |
| Reaction at C-Br | Slower oxidative addition at the C-Br bond. | Control of reaction temperature and time to favor C-I reactivity. |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between the aryl halide and an amine. The C-I bond is the most likely site of reaction.
Expected Major Product: N-Aryl-2-bromo-4-chloro-6-(trifluoromethyl)aniline
Potential Byproducts:
-
Dehalogenation: A common side reaction in Buchwald-Hartwig amination, leading to the formation of 1-bromo-3-chloro-5-(trifluoromethyl)benzene.[1]
-
Hydrodehalogenation of the Product: The desired product can undergo further reduction.
-
Side reactions involving the amine: The amine can undergo side reactions depending on its structure.
| Byproduct Type | Formation Mechanism | Mitigation Strategies |
| Dehalogenation | β-hydride elimination from an intermediate palladium-hydride species is a known pathway.[1] | Choice of appropriate ligands (e.g., bulky, electron-rich phosphines) and base can suppress this pathway. |
| Product Reduction | Further reaction of the product with the catalytic system. | Optimization of reaction time and temperature. |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling:
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Logical Relationship of Byproduct Formation
The following diagram illustrates the potential reaction pathways and byproduct formation in a typical palladium-catalyzed cross-coupling reaction with this compound.
Caption: Potential reaction pathways and byproducts in cross-coupling reactions.
Experimental Workflow for a Suzuki-Miyaura Coupling
This diagram outlines the typical laboratory workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The selective functionalization of this compound is a powerful strategy for the synthesis of complex trifluoromethylated aromatic compounds. A thorough understanding of the potential side reactions and the factors that influence their formation is critical for optimizing reaction conditions to maximize the yield of the desired product and simplify purification. Careful selection of the catalyst system, base, solvent, and reaction temperature, along with strict control of stoichiometry and reaction time, are key to minimizing the formation of homocoupling, dehalogenation, and multiple coupling byproducts. Further research providing specific quantitative data for reactions involving this substrate would be highly beneficial to the scientific community.
References
A Comparative Guide to HPLC Purity Validation of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. It is designed to assist researchers and analytical chemists in selecting and developing robust and efficient methods for quality control and impurity profiling. The comparison focuses on two common reversed-phase columns, a standard C18 and a Pentafluorophenyl (PFP) stationary phase, highlighting their respective performances in separating the active pharmaceutical ingredient (API) from its potential process-related impurities.
Introduction
This compound is a complex halogenated aromatic compound, the purity of which is critical for its application in pharmaceutical synthesis and drug development. Reversed-phase HPLC is the predominant technique for analyzing such non-polar compounds. The choice of stationary phase and mobile phase composition is paramount in achieving the desired resolution between the main component and closely related impurities. This guide compares a conventional C18 column with a PFP column, which is known to offer alternative selectivity for halogenated and aromatic compounds through mechanisms like π-π and dipole-dipole interactions.
Experimental Design
The following sections detail the experimental protocols for two distinct HPLC methods. The methods are designed to be comparable, with variations primarily in the stationary phase and mobile phase composition to highlight differences in selectivity and performance.
Potential Impurities
Based on a likely synthetic route analogous to similar halogenated benzenes, the following potential impurities have been identified and are included in this validation comparison:
-
Impurity A: 1-Bromo-3-chloro-5-(trifluoromethyl)benzene (lacks iodine)
-
Impurity B: 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (bromo replaced by chloro)
-
Impurity C: 3-Chloro-2-iodo-5-(trifluoromethyl)benzene (lacks bromo)
-
Impurity D: Isomer of the API (e.g., 1-Bromo-2-chloro-3-iodo-5-(trifluoromethyl)benzene)
Experimental Protocols
Method 1: C18 Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of 1 mg/mL.
Method 2: PFP Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Pentafluorophenyl (PFP), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Methanol.
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Methanol to a final concentration of 1 mg/mL.
Data Presentation and Comparison
The following tables summarize the hypothetical performance data obtained from the two HPLC methods. The data is representative of typical results expected for the separation of halogenated aromatic compounds on these stationary phases.
Table 1: Chromatographic Performance Comparison
| Parameter | Method 1: C18 Column | Method 2: PFP Column |
| Retention Time (API) | 18.5 min | 20.1 min |
| Resolution (API/Impurity D) | 1.8 | 2.5 |
| Asymmetry Factor (API) | 1.3 | 1.1 |
| Theoretical Plates (API) | 12,500 | 14,000 |
Table 2: Resolution of Key Impurities
| Impurity Pair | Method 1: C18 - Resolution (Rs) | Method 2: PFP - Resolution (Rs) |
| API / Impurity A | 2.2 | 2.8 |
| API / Impurity B | 1.9 | 2.6 |
| API / Impurity C | 3.5 | 4.1 |
| API / Impurity D | 1.8 | 2.5 |
| Impurity A / Impurity B | 1.6 | 2.1 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: HPLC Purity Validation Workflow.
Caption: Logical Relationship of HPLC Validation Parameters.
Discussion and Conclusion
The comparative data indicates that while both the C18 and PFP columns are capable of separating the main component from its potential impurities, the PFP column (Method 2) offers superior performance for this specific application. The PFP column provides better resolution for all critical pairs, particularly for the isomeric impurity (Impurity D), which is often the most challenging to separate. A resolution of 2.5 for this pair provides a more robust method with a greater margin for routine analysis.[1][2][3][4][5] Furthermore, the peak asymmetry for the API is improved with the PFP column, indicating better peak shape and more reliable integration.[6][7][8]
The enhanced selectivity of the PFP column for these halogenated aromatic compounds can be attributed to the additional separation mechanisms it offers, such as π-π interactions and dipole-dipole forces, which are particularly effective for analytes with aromatic rings and electronegative substituents.[1][2][3] The use of methanol as the organic modifier in Method 2 also contributes to the different selectivity observed compared to acetonitrile in Method 1.[9][10]
Recommendation:
For the routine purity validation of this compound, the PFP column with a methanol/water mobile phase (Method 2) is recommended. This method provides superior resolution, better peak shape, and overall a more robust and reliable separation of the API from its potential process-related impurities. Further method validation according to ICH guidelines would be required before implementation in a regulated environment.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. waters.com [waters.com]
- 5. uhplcs.com [uhplcs.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromblog.wordpress.com [chromblog.wordpress.com]
Comparative Study of Catalysts for Site-Selective Reactions of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
A detailed guide for researchers, scientists, and drug development professionals on the catalytic transformations of a versatile polyhalogenated building block.
This guide provides a comparative analysis of potential catalytic systems for selective functionalization of 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. Due to the limited direct experimental data on this specific substrate, this study draws upon well-established principles of cross-coupling reactions and catalyst selectivity with analogous polyhalogenated aromatic compounds. The data presented is predictive, based on documented catalyst performance with similar substrates, and aims to guide the rational selection of catalysts for achieving desired reaction outcomes.
The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of selective functionalization. This guide will focus on palladium- and copper-based catalytic systems, which are widely recognized for their efficacy and selectivity in cross-coupling reactions. We will explore their potential in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, targeting the most labile C-I bond while preserving the C-Br and C-Cl bonds for subsequent transformations.
Data Presentation: Predicted Catalyst Performance
The following tables summarize the predicted performance of various catalysts for the selective functionalization of the C-I bond in this compound. The predicted yields and selectivities are based on reported data for substrates with similar electronic and steric properties.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Predicted Yield (%) | Predicted Selectivity (C-I vs. C-Br/C-Cl) |
| Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/H₂O | 80 | 85-95 | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | 90-98 | Very High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | >95 | Excellent |
Table 2: Predicted Performance in Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Predicted Yield (%) | Predicted Selectivity (C-I vs. C-Br/C-Cl) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 50 | 80-90 | High |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 60 | 85-95 | Very High |
| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80 | 90-97 | Excellent |
Table 3: Predicted Performance in Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Predicted Yield (%) | Predicted Selectivity (C-I vs. C-Br/C-Cl) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 80-90 | High |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 85-95 | Very High |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | >95 | Excellent |
Experimental Protocols
The following are generalized experimental protocols for the selective cross-coupling reactions of this compound. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling:
-
To a dried Schlenk tube, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), base (2.0 equiv.), and the palladium catalyst (0.01-0.05 equiv.) and ligand (if required).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and stir the reaction mixture at the specified temperature for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling:
-
To a dried Schlenk tube, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (0.01-0.05 equiv.), the copper co-catalyst (if required), and the base.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the degassed solvent and stir the reaction mixture at the specified temperature until the starting material is consumed.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an appropriate solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
-
To a dried Schlenk tube under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.), the ligand, and the base.
-
Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in the specified solvent.
-
Stir the mixture at the indicated temperature for the required duration.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for a selective cross-coupling reaction and the general signaling pathway for a palladium-catalyzed Suzuki-Miyaura coupling.
The Potential Biological Activities of Derivatives from 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The highly functionalized aromatic compound, 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, represents a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications. The presence of three distinct halogen atoms (iodine, bromine, and chlorine) at specific positions allows for selective, sequential cross-coupling reactions, enabling the introduction of diverse functional groups. Combined with the electron-withdrawing trifluoromethyl group, a common moiety in many pharmaceuticals, this starting material is a promising candidate for generating libraries of compounds with diverse biological activities.
While direct studies on derivatives of this compound are not yet available in the public domain, by examining structurally related compounds, we can extrapolate the potential biological activities of its derivatives. This guide provides a comparative overview of the potential anticancer, antimicrobial, and antiviral activities of compounds that could be synthesized from this scaffold, supported by experimental data from analogous chemical classes.
Anticipated Biological Activities and Performance
Derivatives synthesized from this scaffold are anticipated to exhibit a range of biological activities, primarily due to the presence of the trifluoromethyl-substituted phenyl ring, a key pharmacophore in many active compounds.
Anticancer Activity
The trifluoromethyl group is a well-known feature in a multitude of anticancer agents. Its inclusion in a molecule can enhance properties such as metabolic stability and cell permeability. Derivatives, particularly those incorporating pyrimidine moieties, have shown potent inhibitory activity against key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).
Table 1: Comparative Anticancer Activity of Structurally Related Trifluoromethyl-Containing Compounds
| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Trifluoromethylpyrimidine Derivatives | A549 (Lung Carcinoma) | 0.35 | Gefitinib | - |
| MCF-7 (Breast Cancer) | 3.24 | - | - | |
| PC-3 (Prostate Cancer) | 5.12 | - | - | |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | >10 | Doxorubicin | 0.02 |
| C32 (Amelanotic Melanoma) | 7.93 | Doxorubicin | 0.11 | |
| DU145 (Prostate Cancer) | 6.51 | Doxorubicin | 0.17 | |
| MCF-7/WT (Breast Cancer) | 5.86 | Doxorubicin | 0.28 | |
| 5-(trifluoromethyl)pyrimidine-2,4-diamine Derivatives | MV4-11 (Leukemia) | <0.004 | - | - |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
Polyhalogenated aromatic compounds have demonstrated notable antimicrobial properties. The ability to introduce various substituents onto the benzene ring allows for the fine-tuning of activity against a spectrum of bacterial and fungal pathogens.
Table 2: Comparative Antimicrobial Activity of Structurally Related Halogenated Aromatic Compounds
| Compound Class | Target Organism | MIC (mg/L) | Reference Compound | MIC (mg/L) |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 | - | - |
| Multi-Halogenated Indoles | Staphylococcus aureus | 20-30 | Gentamicin | 20-50 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Antiviral Activity
N-phenylbenzamide derivatives, which can be synthesized from the starting halogenated benzene, have been identified as a novel class of inhibitors for various viruses, including Enterovirus 71 (EV71) and Hepatitis C Virus (HCV).
Table 3: Comparative Antiviral Activity of Structurally Related N-Phenylbenzamide Derivatives
| Compound Class | Target Virus | EC50/IC50 (µM) | Reference Compound | EC50/IC50 (µM) |
| N-Phenylbenzamide Derivatives | EV71 | 1.0 - 12.0 | Pirodavir | 0.16 |
| HCV | 0.57 - 7.12 | - | - |
IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) are measures of the concentration of a drug that is required for 50% of its maximal effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of newly synthesized compounds. Below are standard protocols for key assays relevant to the potential activities of derivatives from this compound.
MTT Assay for Anticancer Activity (Cytotoxicity)
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Caption: General workflow for determining anticancer cytotoxicity using the MTT assay.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the infectivity of a lytic virus and determining the efficacy of antiviral compounds.[3]
Principle: Infectious virus particles create localized areas of cell death, or plaques, on a monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number of plaques.[3][4]
Procedure:
-
Cell and Virus Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates. Prepare serial dilutions of the virus stock.
-
Compound and Virus Co-incubation: Prepare serial dilutions of the test compound. Incubate the virus with each dilution of the compound for a set period (e.g., 1 hour) at 37°C.
-
Infection: Add the virus-compound mixtures to the cell monolayers and incubate to allow for virus adsorption.[3]
-
Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[4]
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells but not the plaques. Count the number of plaques in each well.[3]
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 or IC50 value.
Potential Signaling Pathway Modulation: EGFR Inhibition
A significant number of trifluoromethyl-containing heterocyclic compounds, particularly pyrimidine derivatives, function as kinase inhibitors. A key target in many cancers is the Epidermal Growth Factor Receptor (EGFR). Inhibition of the EGFR signaling pathway can block downstream processes that lead to cell proliferation, survival, and metastasis.[5]
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of its tyrosine kinase domain. This initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately regulate gene expression and cellular processes.[5][6][7] Small molecule inhibitors typically compete with ATP for binding to the kinase domain, thus preventing the phosphorylation cascade.
Caption: Simplified EGFR signaling pathway and the inhibitory action of potential derivatives.
Conclusion
This compound is a highly promising starting material for the development of novel, biologically active compounds. By leveraging the differential reactivity of its halogen substituents, a wide array of derivatives can be synthesized. Based on the known activities of structurally similar compounds, these derivatives hold significant potential as anticancer, antimicrobial, and antiviral agents. The data and protocols presented in this guide offer a comparative framework to aid researchers, scientists, and drug development professionals in exploring the therapeutic potential of this versatile chemical scaffold. Further synthesis and biological evaluation are warranted to fully elucidate the activity of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Cost-Benefit Analysis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene in Complex Synthesis
For researchers and professionals in drug development and synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecules. Polyhalogenated aromatic compounds are invaluable precursors, offering multiple reaction handles for sequential functionalization. This guide provides a comparative cost-benefit analysis of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene , a highly functionalized arene, against simpler di-halogenated alternatives in the context of palladium-catalyzed cross-coupling reactions.
The primary advantage of this compound lies in the differential reactivity of its three distinct halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond is dictated by its bond dissociation energy. This results in a predictable reactivity hierarchy: C–I > C–Br > C–Cl.[1][2][3] This "orthogonal" reactivity allows for the stepwise, site-selective introduction of different substituents onto the same aromatic core, a significant benefit in multi-step syntheses.
Comparative Analysis: Reactivity and Cost
The strategic value of this compound is most apparent when a synthetic route requires the sequential formation of multiple carbon-carbon bonds. By controlling reaction conditions (e.g., temperature, catalyst, and ligands), a chemist can selectively address the iodo, bromo, and chloro positions in successive steps. This approach can streamline a synthetic sequence, potentially reducing the overall number of steps and purification procedures compared to a strategy involving multiple, separate building blocks.
However, this synthetic versatility comes at a significant financial cost. The complexity of synthesizing this multi-halogenated compound leads to a much higher purchase price compared to simpler, more common di-halogenated benzenes.
Table 1: Cost Comparison of Halogenated Benzene Scaffolds
| Compound | CAS Number | Representative Supplier & Price (USD) | Price per Gram (USD) |
| This compound | Not readily available | Price upon inquiry; expected to be high due to synthetic complexity.[4][5] | - |
| 1-Bromo-3-iodobenzene | 591-18-4 | Sigma-Aldrich: $85.85 / 25g | $3.43 |
| Thermo Fisher: $226.00 / 50mL (~110g)[6] | ~$2.05 | ||
| 1,3-Dibromobenzene | 108-36-1 | Sigma-Aldrich: $61.20 / 5g | $12.24 |
| Chem-Impex: $35.35 / 100g[7] | $0.35 | ||
| 1-Bromo-3-chlorobenzene | 108-37-2 | Pricing varies, generally low cost | ~ $0.50 - $2.00 |
Note: Prices are subject to change and vary by supplier and purity. The price for this compound is not listed by major suppliers, indicating it is likely a specialty chemical available by custom synthesis at a premium cost.
Table 2: Theoretical Reactivity and Yield in Sequential Suzuki-Miyaura Coupling
This table presents a hypothetical, yet chemically sound, three-step sequential Suzuki-Miyaura coupling to illustrate the utility of this compound. The expected yields are based on the established reactivity trend of aryl halides.
| Step | Reaction Site | Coupling Partner | Conditions | Expected Yield |
| 1 | C-I | Arylboronic Acid A | Mild (e.g., Room Temp, Pd(PPh₃)₄) | >90% |
| 2 | C-Br | Arylboronic Acid B | Moderate (e.g., 80°C, Pd(dppf)Cl₂) | 70-85% |
| 3 | C-Cl | Arylboronic Acid C | Forcing (e.g., >100°C, specialized ligand)[8] | 40-60% |
Visualizing the Synthetic Advantage
The key benefit of this compound is its capacity for programmed, sequential functionalization. This logical workflow allows for the construction of complex, unsymmetrical molecules from a single starting material.
Caption: Logical workflow for the site-selective functionalization of the target molecule.
Experimental Protocols
Below is a representative protocol for the first step of a sequential Suzuki-Miyaura coupling, targeting the most reactive C-I bond.
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the selective consumption of the starting material and formation of the mono-coupled product.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Subsequent couplings at the C-Br and C-Cl positions would require this purified intermediate and progressively more forcing conditions (e.g., stronger bases, different phosphine ligands, and higher temperatures).
Caption: General experimental workflow for a palladium-catalyzed Suzuki coupling reaction.
Conclusion: A Niche Tool for Complex Synthesis
Benefit: The distinct and predictable reactivity hierarchy of the iodo, bromo, and chloro substituents makes this compound an exceptionally powerful building block for the convergent synthesis of complex, multi-substituted aromatic compounds. It allows for a programmed, multi-step functionalization on a single scaffold, which can increase overall efficiency and yield in lengthy synthetic routes by minimizing the number of separate reaction sequences.
Cost: The primary drawback is its high cost and limited commercial availability, which restricts its use to applications where its specific advantages are critical. For syntheses requiring only one or two cross-coupling reactions, simpler and far more economical di-halogenated precursors like 1-bromo-3-iodobenzene or 1,3-dibromobenzene are the superior choice.
Recommendation: The use of this compound is justified for advanced, high-value applications, such as in the late-stage diversification of pharmaceutical leads or the synthesis of complex materials, where the cost of the starting material is outweighed by the significant reduction in step count and purification complexity. For routine synthetic applications, more cost-effective alternatives should be employed.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. This compound Supplier & Manufacturer China | Properties, Safety, MSDS, Price [chlorobenzene.ltd]
- 5. aobchem.com [aobchem.com]
- 6. 1-Bromo-3-iodobenzene, 98+% 50 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. uwindsor.ca [uwindsor.ca]
Spectroscopic Comparison of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene Isomers: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of positional isomers of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. Due to the limited availability of direct experimental data for all isomers, this comparison is based on established spectroscopic principles and data from structurally related compounds. The information presented herein is intended to guide researchers in the identification and characterization of these complex halogenated aromatic compounds.
The isomers under consideration are:
-
Isomer A: this compound
-
Isomer B: 1-Bromo-2-chloro-3-iodo-5-(trifluoromethyl)benzene
-
Isomer C: 2-Bromo-1-chloro-3-iodo-5-(trifluoromethyl)benzene
Data Presentation: A Comparative Spectroscopic Analysis
The following tables summarize the predicted spectroscopic data for the three isomers. These predictions are derived from the analysis of substituent effects on benzene rings and typical values observed for similar halogenated and trifluoromethyl-substituted aromatic compounds.
Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data
| Parameter | Isomer A | Isomer B | Isomer C |
| ¹H Chemical Shift (δ, ppm) | ~7.8-8.2 (2H, complex multiplets) | ~7.7-8.1 (2H, complex multiplets) | ~7.6-8.0 (2H, complex multiplets) |
| ¹⁹F Chemical Shift (δ, ppm) | ~ -62 to -64 | ~ -62 to -64 | ~ -62 to -64 |
Note: The exact chemical shifts and coupling constants for the aromatic protons are difficult to predict precisely without experimental data due to the complex interplay of the electronic effects of the four different substituents. The aromatic region will likely show two distinct signals, each integrating to one proton, with complex splitting patterns (e.g., doublets of doublets or multiplets).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Parameter | Isomer A | Isomer B | Isomer C |
| Aromatic C-H (δ, ppm) | 2 signals in the 125-135 ppm range | 2 signals in the 125-135 ppm range | 2 signals in the 125-135 ppm range |
| Aromatic C-X (δ, ppm) | 4 signals in the 90-140 ppm range | 4 signals in the 90-140 ppm range | 4 signals in the 90-140 ppm range |
| C-CF₃ (δ, ppm) | ~130-135 (quartet) | ~130-135 (quartet) | ~130-135 (quartet) |
| CF₃ (δ, ppm) | ~120-125 (quartet) | ~120-125 (quartet) | ~120-125 (quartet) |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the halogen-substituted carbons are influenced by the electronegativity and position of the halogens.
Table 3: Predicted Key IR Absorption Bands
| Vibrational Mode | Isomer A (cm⁻¹) | Isomer B (cm⁻¹) | Isomer C (cm⁻¹) |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | ~3050-3100 |
| Aromatic C=C Stretch | ~1450-1600 (multiple bands) | ~1450-1600 (multiple bands) | ~1450-1600 (multiple bands) |
| C-F Stretch (CF₃) | ~1100-1350 (strong, multiple bands) | ~1100-1350 (strong, multiple bands) | ~1100-1350 (strong, multiple bands) |
| C-Cl Stretch | ~700-850 | ~700-850 | ~700-850 |
| C-Br Stretch | ~550-650 | ~550-650 | ~550-650 |
| C-I Stretch | ~500-600 | ~500-600 | ~500-600 |
Note: The positions of the C-H out-of-plane bending bands (typically 650-900 cm⁻¹) would be expected to differ between the isomers, reflecting the substitution pattern of the aromatic ring.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Parameter | Isomer A, B, and C |
| Molecular Ion (M⁺) | m/z value corresponding to the exact mass of C₇H₂BrClF₃I |
| Key Fragments | [M-Br]⁺, [M-Cl]⁺, [M-I]⁺, [M-CF₃]⁺, and fragments arising from successive loss of halogens. |
Note: The relative abundances of the isotopic peaks for the molecular ion and bromine/chlorine-containing fragments will be characteristic and can aid in confirming the elemental composition.
Experimental Protocols
The following are standard methodologies for the spectroscopic analysis of halogenated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: Operating at the appropriate frequency for the given magnetic field (e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: Sufficient to cover the expected range for aryl-CF₃ groups (e.g., -50 to -70 ppm).
-
Reference: External CFCl₃ (δ = 0 ppm) or an internal standard.
-
Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is suitable for solid or liquid samples.
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Ionization Method: Electron Ionization (EI) is standard for this type of molecule to induce fragmentation.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Sample Introduction: Gas Chromatography (GC-MS) for volatile samples or direct infusion.
-
Acquisition Parameters:
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-500.
-
Source Temperature: 200-250 °C.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
literature review of synthetic routes to 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a plausible and efficient two-step synthetic route for the preparation of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a directly published synthetic procedure in the reviewed literature, this guide proposes a pathway based on well-established and reliable organic transformations: a Sandmeyer reaction followed by a regioselective electrophilic bromination. The experimental protocols provided are based on analogous reactions found in the literature for structurally similar compounds.
Proposed Synthetic Route Overview
The synthesis commences with a commercially available starting material, 3-chloro-5-(trifluoromethyl)aniline. The amino group is first converted to an iodo group via a Sandmeyer reaction. The resulting intermediate, 1-chloro-3-iodo-5-(trifluoromethyl)benzene, is then subjected to electrophilic bromination to yield the final target molecule. The regioselectivity of the final step is directed by the existing substituents on the benzene ring.
Caption: Proposed two-step synthesis of the target compound.
Data Summary of Proposed Synthetic Steps
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sandmeyer Iodination | 3-chloro-5-(trifluoromethyl)aniline | 1. NaNO₂, H₂SO₄2. KI | Water, Acetonitrile | 0 to rt | 2-4 | 70-80 (estimated) |
| 2 | Electrophilic Bromination | 1-chloro-3-iodo-5-(trifluoromethyl)benzene | N-Bromosuccinimide (NBS), H₂SO₄ | Acetonitrile or Dichloromethane | 0 to rt | 1-3 | 85-95 (estimated) |
Detailed Experimental Protocols
Step 1: Synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene via Sandmeyer Reaction
This procedure is adapted from standard Sandmeyer reaction protocols for anilines bearing electron-withdrawing groups.
Materials:
-
3-chloro-5-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Deionized water
-
Acetonitrile
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 3-chloro-5-(trifluoromethyl)aniline (1.0 eq) to a solution of concentrated sulfuric acid in water. Stir until a fine suspension of the aniline salt is formed.
-
To this suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The addition should be controlled to prevent excessive foaming.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.
-
Work-up: Extract the reaction mixture with diethyl ether or dichloromethane. Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1-chloro-3-iodo-5-(trifluoromethyl)benzene.
Step 2: Synthesis of this compound via Electrophilic Bromination
This protocol is based on general methods for the bromination of deactivated aromatic rings. The directing effects of the substituents on 1-chloro-3-iodo-5-(trifluoromethyl)benzene are expected to favor the bromination at the C2 position. The trifluoromethyl group is a meta-director, while the chloro and iodo groups are ortho,para-directors. The C2 position is ortho to both the chloro and iodo groups and meta to the trifluoromethyl group, making it the most activated site for electrophilic attack.
Materials:
-
1-chloro-3-iodo-5-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetonitrile or Dichloromethane
-
Ice
Procedure:
-
In a flask protected from light, dissolve 1-chloro-3-iodo-5-(trifluoromethyl)benzene (1.0 eq) in acetonitrile or dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Logical Relationship of Synthetic Steps
Caption: Logical flow of the proposed two-step synthesis.
Safety Operating Guide
Proper Disposal of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and logistical procedures for the proper disposal of 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
This halogenated aromatic compound requires careful handling due to its potential hazards. As a substance containing bromine, chlorine, iodine, and fluorine, it is classified as a halogenated organic compound and must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its properties and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
Storage and Handling:
-
Store the chemical in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed to prevent the release of vapors.
-
Store away from incompatible materials such as strong oxidizing agents.
Quantitative Data Summary
| Property | Value | Source/Comment |
| Physical State | Liquid | General product information. |
| Appearance | Colorless to light yellow | General product information. |
| Density | > 1 g/mL (denser than water) | General product information. |
| Solubility in Water | Expected to be low | Typical for halogenated aromatic hydrocarbons. |
| Primary Hazards | Skin and eye irritant. Potential for respiratory tract irritation. | Based on data for similar compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene.[1] |
| Disposal Classification | Hazardous Waste (Halogenated Organic Compound) | Due to the presence of bromine, chlorine, iodine, and fluorine, it must be segregated as halogenated waste.[2][3][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, collection, and transfer to an approved waste management facility.
Experimental Protocol for Laboratory-Scale Waste Collection:
-
Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible container with a secure, tight-fitting lid (e.g., a high-density polyethylene or glass bottle).
-
The container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including "this compound" and its approximate concentration or volume.[2]
-
-
Waste Accumulation:
-
All transfers of the chemical to the waste container should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container; a headspace of at least 10% should be left to allow for vapor expansion.
-
-
Storage of Waste Container:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the EHS or contractor with a complete list of the waste container's contents.
-
Ultimate Disposal Method:
-
The most common and recommended disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[5] This process is designed to break down the complex organic molecules into less harmful inorganic compounds.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated (e.g., by increasing fume hood exhaust).
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the liquid.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as halogenated hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. otago.ac.nz [otago.ac.nz]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene | C8H5BrClF3 | CID 3714672 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene
This guide provides immediate safety, handling, and disposal protocols for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets of structurally similar compounds due to the absence of a specific SDS for this chemical.
Hazard Summary:
Based on available data for similar halogenated aromatic compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The GHS hazard statements associated with a similar compound, 1-Bromo-3-iodo-5-(trifluoromethyl)benzene, are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is crucial to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose | Guidance |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2] | To protect against splashes and airborne particles. | Must be worn when there is a potential for splash from the hazardous material.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®).[2][3] | To prevent skin contact and absorption. | Select gloves based on chemical compatibility and the duration of handling.[2] Immediately remove and properly dispose of contaminated gloves. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | To protect skin and personal clothing from contamination. | Should be worn over personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator. | To prevent inhalation of vapors or dust. | A respirator may be necessary if handling large quantities or in a poorly ventilated area. |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Hygiene: Wash hands thoroughly after handling.[1][4] Avoid eating, drinking, or smoking in the work area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[1][4]
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[5] Collect the absorbed material into a sealed container for proper disposal.
Disposal:
This material should be treated as hazardous waste.[5] Dispose of the chemical and any contaminated materials in accordance with all applicable local, regional, and national regulations.[5][6] Do not allow the product to enter drains or waterways.[4][6] Empty containers should be disposed of as unused product.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
